molecular formula C20H6Br4Na2O5 B12417923 Eosin Y (disodium)

Eosin Y (disodium)

Cat. No.: B12417923
M. Wt: 691.9 g/mol
InChI Key: LSMXXHPAEZLILP-UHFFFAOYSA-L
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Description

Evolution of Eosin (B541160) Y (Disodium) in Scientific Discovery

The discovery of Eosin Y dates back to 1874 by Heinrich Caro. wikipedia.orgresearchgate.net It was created through the bromination of fluorescein (B123965). wikipedia.orgwikipedia.org Originally intended for dyeing textiles, its utility in scientific research was quickly recognized. wikipedia.org By 1885, it was being advocated as a counterstain in histology. sigmaaldrich.com This marked the beginning of its long and storied history in biological staining. Over the decades, Eosin Y became a staple in histology laboratories worldwide, primarily due to its ability to stain basic cellular components. wikipedia.org This acidic dye binds to proteins in the cytoplasm and connective tissues, staining them in various shades of pink and red. wikipedia.orgmacsenlab.com This property provides a crucial contrast to nuclear stains like hematoxylin (B73222). macsenlab.comdawnscientific.com

Pioneering Research Leading to Broad Academic Applications

The most significant pioneering application of Eosin Y is its use in the Hematoxylin and Eosin (H&E) stain. wikipedia.orgdcfinechemicals.com This staining method became, and remains, one of the most fundamental and widely used techniques in histology and histopathology for medical diagnosis and research. researchgate.netdawnscientific.comdcfinechemicals.com The H&E stain provides a detailed view of tissue morphology, revealing the cytoplasm in pink or red and the cell nuclei in blue or purple, which is essential for identifying various pathological conditions. wikipedia.orgmacsenlab.comdcfinechemicals.com

Beyond the H&E stain, Eosin Y's utility expanded to other important staining protocols, including the Papanicolaou stain (Pap stain) used for cervical cancer screening and Romanowsky-type cytologic stains. wikipedia.org Its application as a fluorescent tracer for studying biological systems also emerged, leveraging its inherent fluorescence. mdpi.comnih.gov Researchers found that Eosin Y's fluorescence could be used for high-resolution imaging in both light and electron microscopy, particularly for immunolocalization studies through a technique called fluorescence photooxidation. nih.gov

Contemporary Significance of Eosin Y (Disodium) as a Research Tool

In recent years, the significance of Eosin Y has expanded dramatically beyond its traditional role in histology. It has emerged as a powerful and widely used photoredox catalyst in organic synthesis. uni-regensburg.dersc.orgresearchgate.net This application leverages the dye's ability to absorb visible light and convert it into chemical energy, facilitating single-electron transfers to initiate a wide array of chemical reactions. rsc.orgresearchgate.net As a metal-free, inexpensive, and environmentally benign alternative to traditional heavy metal catalysts like ruthenium and iridium complexes, Eosin Y has become a key tool in green chemistry. uni-regensburg.demdpi.comd-nb.info It has been successfully employed in the formation of challenging carbon-carbon and carbon-heteroatom bonds, direct C-H functionalization, and the synthesis of complex organic molecules. uni-regensburg.ded-nb.infoacs.org

Furthermore, Eosin Y continues to be a vital tool in biomedical research. Its properties as a photosensitizer are utilized in the photopolymerization of hydrogels for tissue engineering and drug delivery systems. mdpi.com It is also used as an ion-pairing agent in pharmaceutical analysis and for fluorescence-based detection methods. innovareacademics.in Its role in fluorescence microscopy has also been refined, enabling detailed studies of cellular and subcellular structures. nih.govnih.gov This multifaceted nature underscores Eosin Y's enduring and evolving importance as a fundamental compound in scientific research. dcfinechemicals.comCurrent time information in Milan, IT.

Data Tables

Table 1: Physicochemical Properties of Eosin Y (Disodium)

This table outlines the key identifiers and properties of the Eosin Y (disodium) compound.

PropertyValueReference
IUPAC Name disodium (B8443419) 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate wikipedia.org
CAS Number 17372-87-1 wikipedia.orgsigmaaldrich.com
Chemical Formula C₂₀H₆Br₄Na₂O₅ wikipedia.orgsigmaaldrich.com
Molar Mass 691.85 g/mol sigmaaldrich.com
Appearance Red powder wikipedia.org
Melting Point 295.5 °C wikipedia.org
Colour Index 45380 sigmaaldrich.com

Table 2: Key Research Applications of Eosin Y (Disodium)

This table highlights significant research findings and applications of Eosin Y.

Application AreaDetailed Finding/UseKey Research OutcomeReference(s)
Histology Component of the Hematoxylin and Eosin (H&E) stain.Stains cytoplasm, collagen, and muscle fibers pink/red, providing contrast to the blue/purple nuclei stained by hematoxylin. It is a primary diagnostic tool. wikipedia.orgmacsenlab.comdawnscientific.comdcfinechemicals.com
Photoredox Catalysis Metal-free catalyst for organic synthesis under visible light.Enables a wide range of transformations, including C-C and C-heteroatom bond formation, C-H functionalization, and aerobic oxidative cyclizations. uni-regensburg.ded-nb.inforsc.orgbeilstein-journals.org
Fluorescence Microscopy Used as a fluorescent probe and in photooxidation techniques.Allows for high-resolution localization of proteins and nucleic acids in correlative light and electron microscopy. nih.gov Can be used to visualize elastic fibers. nih.gov nih.govnih.gov
Biomedical Engineering Photoinitiator for hydrogel polymerization.Used in creating biocompatible hydrogels for applications like tissue engineering and drug delivery. mdpi.com
Analytical Chemistry Ion-pairing agent for pharmaceutical analysis.Forms complexes with drug molecules that can be analyzed by spectrophotometry or spectrofluorimetry. innovareacademics.in
Artificial Photosynthesis Photosensitizer for cofactor regeneration.Catalyzes the visible-light-driven regeneration of NADH, a crucial cofactor in biological systems. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H6Br4Na2O5

Molecular Weight

691.9 g/mol

IUPAC Name

disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2

InChI Key

LSMXXHPAEZLILP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+]

Origin of Product

United States

Fundamental Photophysical and Electronic Mechanisms of Eosin Y Disodium

Light Absorption and Emission Phenomena of Eosin (B541160) Y (Disodium)

The interaction of Eosin Y with light initiates a series of events governed by its electronic structure. When a photon of appropriate energy is absorbed, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). This excited state is transient, and the molecule must dissipate the excess energy to return to the ground state. This energy dissipation can occur through radiative pathways, such as fluorescence, or non-radiative pathways, including internal conversion, intersystem crossing to a triplet state, and interactions with the surrounding environment.

The excited states of Eosin Y are characterized by their absorption and emission spectra. The absorption spectrum reveals the wavelengths of light the molecule can absorb to become electronically excited. Eosin Y exhibits a strong absorption band in the visible region of the electromagnetic spectrum. For instance, in basic ethanol (B145695), Eosin Y has a maximum absorption wavelength (λ_max) of approximately 524.75 nm, with a high molar extinction coefficient (ε) of 112,000 M⁻¹cm⁻¹. This strong absorption is responsible for its intense color.

Upon excitation, the molecule quickly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically red-shifted (occurs at longer wavelengths) compared to the absorption spectrum, a phenomenon known as the Stokes shift. In basic ethanol, the fluorescence emission maximum for Eosin Y is observed around 556 nm. The quantum yield of fluorescence (Φ_f), which represents the efficiency of the fluorescence process, is 0.67 in this solvent.

The relationship between absorption, internal conversion, fluorescence, and other de-excitation pathways is often visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them. For Eosin Y, after absorption to an excited singlet state (e.g., S₁), the molecule can undergo fluorescence to return to the ground state (S₀), or it can undergo non-radiative processes. One such process is intersystem crossing to an excited triplet state (T₁).

The following table summarizes the key spectroscopic properties of Eosin Y in ethanol:

PropertyValueSolvent
Absorption Maximum (λ_abs)524.75 nmBasic Ethanol
Molar Extinction Coefficient (ε)112,000 M⁻¹cm⁻¹Basic Ethanol
Emission Maximum (λ_em)~556 nmEthanol
Fluorescence Quantum Yield (Φ_f)0.67Basic Ethanol

Data sourced from multiple spectroscopic studies.

The triplet state is a relatively long-lived excited state compared to the singlet state. Due to its longevity, the triplet state of Eosin Y plays a crucial role in many of its photochemical applications, such as photosensitization. The triplet state can return to the ground state via phosphorescence (a slow radiative decay) or non-radiative decay. However, phosphorescence from Eosin Y is typically very weak at room temperature in solution but can be observed in rigid matrices or at low temperatures.

The sum of the quantum yields for fluorescence (Φ_f) and intersystem crossing (Φ_ISC) is generally less than unity, indicating that other non-radiative decay pathways from the excited singlet state also occur.

Studies have determined the intersystem crossing quantum yield for Eosin Y in various solvents. For example, in water, the triplet formation quantum yield (Φ_T) is approximately 0.8, while in methanol, it is around 0.56. This demonstrates that the solvent environment has a significant impact on the efficiency of triplet state formation. The high efficiency of triplet state formation is a key characteristic of Eosin Y.

The following table presents the reported quantum yields for Eosin Y in different solvents:

SolventFluorescence Quantum Yield (Φ_f)Intersystem Crossing Quantum Yield (Φ_ISC)
Water~0.2~0.8
Methanol~0.44~0.56
Ethanol0.670.33–0.43

These values represent the competition between fluorescence and intersystem crossing as primary de-excitation pathways for the excited singlet state of Eosin Y.

The photophysical properties of Eosin Y are highly sensitive to its local environment, particularly the polarity of the solvent. This sensitivity arises from changes in the interaction between the dye molecule and the surrounding solvent molecules, which can affect the energies of the ground and excited states.

A common observation is solvatochromism, which is the change in the color of a solution (i.e., a shift in the absorption and emission spectra) with a change in solvent polarity. For Eosin Y, a red shift (a shift to longer wavelengths) in both the absorption and emission spectra is typically observed as the solvent polarity decreases. Conversely, as solvent polarity increases, the fluorescence intensity tends to decrease.

The solvent can also influence the competition between different de-excitation pathways. For example, the fluorescence quantum yield of Eosin Y is known to vary significantly with the solvent. In more polar solvents like water, the fluorescence quantum yield is relatively low (~0.2), while in less polar solvents like ethanol, it is significantly higher (0.67). This indicates that in polar environments, non-radiative decay processes are more dominant.

The following table provides a summary of the absorption and emission maxima of Eosin Y in different solvents, illustrating the solvatochromic effect:

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)
Water80.1~520~560
Methanol32.7523546
Ethanol24.5525549
N,N-Dimethylformamide (DMF)36.7536560

Data is for a concentration of 1x10⁻⁵ M. As the polarity of the solvent (indicated by the dielectric constant) changes, shifts in the absorption and emission peaks are observed.

These solvent-dependent changes are critical for applications where Eosin Y is used as a probe for its local environment or in photochemical reactions where the efficiency of excited state processes is paramount.

Photobleaching, or the irreversible photodegradation of a fluorescent molecule upon exposure to light, is a critical consideration for the practical use of Eosin Y. This process leads to a loss of absorption and fluorescence and is dependent on factors such as the intensity and wavelength of the excitation light, the concentration of the dye, and the chemical composition of the surrounding environment, particularly the presence of oxygen.

The kinetics of photobleaching can follow different models, but it often exhibits first-order or more complex decay profiles. The mechanism of photodegradation is multifaceted and can proceed through different pathways depending on the conditions.

In the presence of oxygen (oxic conditions), the primary mechanism of photobleaching involves the excited triplet state of Eosin Y. The triplet state can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with a ground-state Eosin Y molecule, leading to the breakdown of its conjugated π-system and subsequent loss of color and fluorescence. This is often the dominant pathway for photodegradation in air-saturated solutions.

In the absence of oxygen (anoxic conditions), a different degradation mechanism is observed. Studies have shown that under anoxic conditions, Eosin Y can undergo a debromination process. In this pathway, one or more bromine atoms are removed from the xanthene core. While this alters the molecule, the chromophore may remain largely intact, meaning the solution might not become completely colorless as quickly as in the presence of oxygen.

The rate of photobleegradation is significantly higher when Eosin Y is irradiated with light corresponding to its main absorption band. The photostability of Eosin Y can be influenced by its aggregation state and its interaction with other molecules in the solution. For instance, immobilization of the dye on a solid support can sometimes alter its photobleaching kinetics.

Understanding the kinetics and mechanisms of Eosin Y photobleaching is essential for applications requiring long-term fluorescence stability, such as in fluorescence microscopy and as a long-term photosensitizer.

Redox Potentials and Electron Transfer Capabilities of Eosin Y (Disodium)

Eosin Y can participate in electron transfer reactions, a capability that is central to its role as a photoredox catalyst. The redox potentials of Eosin Y in both its ground and excited states determine its ability to accept or donate electrons.

Upon photoexcitation, Eosin Y is converted to an electronically excited state (*Eosin Y) which is both a stronger oxidizing agent and a stronger reducing agent than the ground state molecule. This dual redox capability allows it to engage in two primary types of quenching pathways in photoredox catalysis:

Oxidative Quenching Cycle: The excited Eosin Y (*Eosin Y) can be reduced by a suitable electron donor, forming the Eosin Y radical anion (Eosin Y•⁻). This radical anion is a potent reducing agent that can then reduce a substrate, regenerating the ground state Eosin Y to complete the catalytic cycle.

Reductive Quenching Cycle: Alternatively, the excited Eosin Y (*Eosin Y) can be oxidized by an electron acceptor, generating the Eosin Y radical cation (Eosin Y•⁺). This radical cation is a strong oxidizing agent that can then oxidize a substrate, returning Eosin Y to its ground state.

The relevant redox potentials dictate the thermodynamic feasibility of these electron transfer processes. The triplet excited state is often the key species in these reactions due to its longer lifetime, which allows for a higher probability of bimolecular electron transfer events.

The redox potentials of Eosin Y are crucial parameters for understanding and predicting its behavior in electron transfer reactions. These potentials are typically determined using electrochemical techniques, such as cyclic voltammetry, for the ground state. The excited state potentials are then estimated from the ground state potentials and the energy of the excited state (often the triplet state energy, E₀,₀).

The relationships used to estimate the excited state potentials are:

Excited state oxidation potential: E*(ox) = E(ox) - E₀,₀

Excited state reduction potential: E*(red) = E(red) + E₀,₀

Where:

E(ox) and E(red) are the ground state oxidation and reduction potentials, respectively.

E₀,₀ is the zero-zero spectroscopic energy of the excited state (the energy difference between the lowest vibrational levels of the ground and excited states).

Reported redox potentials for Eosin Y can vary depending on the solvent and experimental conditions. However, representative values illustrate its capabilities as a photoredox catalyst. For example, in acetonitrile/water, the following potentials (versus the Saturated Calomel Electrode, SCE) have been reported:

PotentialValue (V vs. SCE)
Ground State
Oxidation Potential (E(EY•⁺/EY))+0.83
Reduction Potential (E(EY/EY•⁻))-1.15
Triplet Excited State
Oxidation Potential (E(EY•⁺/EY))-1.06
Reduction Potential (E(EY/EY•⁻))+0.78

These values demonstrate that upon excitation, Eosin Y becomes a much stronger reducing agent (more negative oxidation potential) and a much stronger oxidizing agent (more positive reduction potential).

The determination of these potentials is fundamental for designing photochemical reactions where Eosin Y is used to mediate electron transfer, as the feasibility of the desired reaction depends on the relative redox potentials of Eosin Y and the substrates involved.

Single-Electron Transfer (SET) Pathways and Radical Species Generation

Eosin Y is a potent photoredox catalyst that operates via single-electron transfer (SET) pathways upon excitation by visible light. The process begins when the Eosin Y (EY) molecule absorbs a photon, transitioning to an excited singlet state (¹EY). Through efficient intersystem crossing (ISC), it then converts to a more stable and longer-lived triplet state (³EY). rsc.org This excited triplet state is a key intermediate, possessing both oxidizing and reducing capabilities that allow it to participate in SET processes. mdpi.com

The versatility of Eosin Y allows it to engage in both oxidative and reductive quenching cycles to generate radical species.

Oxidative Quenching Cycle: In this pathway, the excited triplet state ³EY* donates an electron to a suitable electron acceptor. This process generates the Eosin Y radical cation (EY•+) and a radical anion of the acceptor. A common application of this cycle is the generation of aryl radicals from precursors like arenediazonium salts. nih.govrsc.org The diazonium salt is reduced by the excited eosin Y, leading to the formation of an aryl radical and the release of nitrogen gas. rsc.orgnih.gov The resulting Eosin Y radical cation is then reduced back to its ground state by an electron donor in the system, completing the catalytic cycle. rsc.org

Reductive Quenching Cycle: Conversely, the excited ³EY* can accept an electron from a suitable electron donor, resulting in the formation of the Eosin Y radical anion (EY•−). This radical anion is a potent reducing agent that can then donate an electron to a substrate to generate a radical species. For instance, this pathway is operative in reactions involving amines or thiophenol, where the amine or thiol acts as the initial electron donor. rsc.orgrsc.org The Eosin Y radical anion subsequently reduces a substrate or is oxidized by species like molecular oxygen to regenerate the ground-state catalyst. rsc.org

Through these SET mechanisms, Eosin Y has been successfully employed to generate a wide array of synthetically useful radical intermediates. rsc.org

Radical Species GeneratedPrecursor/Substrate ExampleQuenching CycleReference
Aryl RadicalArenediazonium SaltsOxidative nih.gov, rsc.org
Thioacyl RadicalN-arylthioureasReductive rsc.org
Boron-centered RadicalCarborane Diazonium SaltOxidative rsc.org
Trifluoromethyl Radical (CF₃•)Trifluoroethyl iodideReductive rsc.org
Phenyl Radical (Ph•)Phenyl diazonium tetrafluoroborateOxidative rsc.org
Alkyl RadicalHalidesReductive rsc.org
Aminyl Radical CationTetrahydroisoquinolineReductive rsc.org

Molecular Energy Transfer Processes Involving Eosin Y (Disodium)

Beyond its role in electron transfer, the excited triplet state of Eosin Y is central to molecular energy transfer processes. The heavy bromine atoms in the Eosin Y structure enhance spin-orbit coupling, which promotes a high efficiency of intersystem crossing from the excited singlet state to the triplet state. core.ac.uk This long-lived triplet state has sufficient energy to transfer to other molecules, most notably molecular oxygen, initiating photosensitization reactions. core.ac.uk

Photosensitization Mechanisms and Singlet Oxygen Generation

Eosin Y is a classic photosensitizer that primarily operates through a Type II mechanism to generate singlet oxygen (¹O₂), a highly reactive oxygen species. nih.gov The process unfolds as follows:

Excitation: Ground-state Eosin Y (S₀) absorbs a photon of visible light, promoting it to an excited singlet state (S₁).

Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing from the short-lived S₁ state to the longer-lived excited triplet state (T₁). core.ac.uk

Energy Transfer: The excited triplet Eosin Y (T₁) interacts with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. core.ac.uk Through a spin-allowed energy transfer process, the Eosin Y molecule returns to its ground state (S₀) while concomitantly exciting the molecular oxygen to its singlet state (¹O₂). core.ac.uknih.gov

This photosensitized generation of singlet oxygen is a key step in applications like photodynamic therapy and photo-oxidation reactions. nih.govnih.gov The efficiency of this process is high due to the significant quantum yield of triplet state formation in Eosin Y. core.ac.uk While the Type II mechanism is dominant, a Type I mechanism, involving electron transfer to form radical species that subsequently react with oxygen to produce other reactive oxygen species like superoxide (B77818), can also occur. nih.gov

Quenching Dynamics of Eosin Y (Disodium) Fluorescence and Triplet States

The excited states of Eosin Y are subject to various deactivation pathways, or quenching, which can reduce the quantum yield of fluorescence and influence the lifetime of the triplet state.

Fluorescence Quenching: The fluorescence of Eosin Y can be quenched through several mechanisms:

Complex Formation: Eosin Y can form ground-state complexes with certain molecules, such as the amino acid tyrosine. researchgate.netingentaconnect.compku.edu.cn This complex formation provides a non-radiative decay pathway, thus quenching the fluorescence. researchgate.netingentaconnect.com Studies involving N-acetyl-tyrosine suggest that the quenching mechanism proceeds via a proton-coupled electron transfer (PCET) process. researchgate.netingentaconnect.compku.edu.cn

Dynamic Quenching: This involves collisions between the excited Eosin Y molecule and a quencher molecule. This can occur with various metal ions and other compounds. researchgate.net

Triplet State Quenching: The reactive triplet state of Eosin Y can also be quenched, which is a critical factor in its photocatalytic efficiency. Key quenching pathways include:

Oxygen Quenching: As described in the photosensitization mechanism, molecular oxygen is a highly efficient quencher of the Eosin Y triplet state. This energy transfer process is the primary route for singlet oxygen generation. core.ac.uk

Triplet-Triplet Annihilation: At high concentrations of the triplet state (e.g., under high-intensity laser excitation), two triplet-excited Eosin Y molecules can interact. One molecule returns to the ground state while the other is promoted to a higher excited state, a process that ultimately leads to non-radiative decay. core.ac.uk

Concentration Quenching: Similar to fluorescence quenching, interactions between a triplet-excited Eosin Y molecule and a ground-state molecule can lead to deactivation of the triplet state. core.ac.uk

Research has determined second-order rate constants for several of these quenching processes in methanol.

Quenching ProcessQuencherRate Constant (k_q) [dm³ mol⁻¹ s⁻¹]Reference
Oxygen QuenchingO₂1.1 x 10⁹ core.ac.uk
Triplet-Triplet Annihilation³EY*1.3 x 10⁹ core.ac.uk
Triplet-Singlet Concentration QuenchingEY (ground state)~4 x 10⁸ core.ac.uk

Molecular Interaction Research and Advanced Staining Methodologies with Eosin Y Disodium

Elucidation of Eosin (B541160) Y (Disodium) Binding Affinity and Selectivity in Biological Tissue Staining

The efficacy of Eosin Y as a biological stain is rooted in its specific binding affinity for various tissue components, most notably proteins. This selectivity allows for the differentiation of cellular structures, providing crucial morphological information for diagnostics and research.

Molecular Basis of Eosin Y (Disodium) Interaction with Proteinaceous Structures

The interaction between the anionic Eosin Y dye and proteinaceous structures is a complex interplay of multiple molecular forces, heavily influenced by the physicochemical environment.

The primary driving force behind Eosin Y's binding to proteins is electrostatic attraction. In the acidic conditions typically used for staining, basic amino acid residues within proteins, such as lysine, arginine, and histidine, become protonated, acquiring a positive charge. Eosin Y, with its negatively charged carboxyl and phenolic groups, is then drawn to these cationic sites, forming stable ionic bonds. researchgate.netnih.gov

Beyond these strong electrostatic interactions, weaker Van der Waals forces also contribute to the stability of the Eosin Y-protein complex. These short-range attractions, arising from temporary fluctuations in electron density, become significant when the dye molecule is in close proximity to the protein surface, further enhancing the binding affinity.

The pH of the staining solution is a critical determinant of Eosin Y's binding characteristics. The ionization state of both the dye and the protein's amino acid residues is pH-dependent. At acidic pH (below 3.0), the absorbance of unbound Eosin Y is significantly reduced, while the protonation of basic amino acid residues on proteins is enhanced. nih.gov This creates a highly favorable environment for electrostatic interaction and the formation of the Eosin Y-protein complex. As the pH increases, the binding affinity can change, affecting the intensity of the stain. Research has shown that the binding constant of Eosin Y with proteins like bovine serum albumin (BSA) varies with the pH of the solution. nih.gov

The structural forms of Eosin Y are also pH-dependent. At a pH below 2, a neutral lactone form is more prevalent. Between a pH of 2 and 4, a monoanionic form exists, and above pH 4, the dianionic form becomes dominant. These different forms exhibit distinct binding properties and contribute to the pH-dependent staining characteristics observed in histological applications.

Table 1: pH-Dependent Absorption Maxima of Eosin Y-Bovine Serum Albumin (BSA) Complex This table illustrates the shift in the maximum absorption wavelength of the Eosin Y-BSA complex at different pH values, indicating changes in the binding interaction.

pH of Dye SolutionMaximum Absorption Wavelength (λmax) in nm
1.2534
3.6541

The binding of Eosin Y to proteins induces noticeable changes in its spectroscopic properties. Upon complex formation, the maximum absorption wavelength (λmax) of Eosin Y undergoes a bathochromic shift, moving to a longer wavelength. For instance, the absorption maximum of free Eosin Y at around 514 nm can shift to between 530 nm and 545 nm when bound to a protein. nih.govmicroscopyu.com This red shift is a hallmark of the dye's interaction with the protein environment and is proportional to the protein concentration, a principle that has been exploited for quantitative protein assays. nih.gov

Furthermore, the fluorescence emission of Eosin Y can be quenched upon binding to certain amino acid residues, such as tyrosine, through a process of photo-induced electron transfer. researchgate.net This quenching phenomenon provides another avenue for studying the intimate details of Eosin Y-protein interactions.

Table 2: Spectroscopic Properties of Eosin Y in Different Environments This table summarizes the key absorption and emission wavelengths for Eosin Y under various conditions, highlighting the shifts that occur upon binding to protein.

ConditionAbsorption Maximum (λmax) in nmEmission Maximum (λem) in nm
Free Eosin Y in aqueous solution~514~543
Eosin Y bound to Bovine Serum Albumin (BSA)530 - 545Quenched
Eosin Y in ethanol (B145695)~527~555

Interaction with Nucleic Acids and Other Cellular Components

While Eosin Y is primarily known as a cytoplasmic stain, it does exhibit some interaction with other cellular components, including nucleic acids. However, this interaction is generally considered to be much weaker than its affinity for proteins. In the context of the H&E stain, the strong basophilic staining of the cell nucleus is achieved by hematoxylin (B73222), which specifically binds to the phosphate (B84403) backbone of DNA and RNA. Eosin Y's anionic nature results in repulsion from the negatively charged nucleic acids, contributing to the differential staining pattern observed.

Research on Advanced Eosin Y (Disodium)-Based Staining Techniques

Building upon the foundational principles of H&E staining, researchers have developed more advanced methodologies that utilize Eosin Y to reveal finer cellular details and to enable quantitative analysis.

The classic H&E stain remains a workhorse in pathology, providing a broad overview of tissue morphology. ejmjih.com In this technique, hematoxylin stains cell nuclei blue-purple, while Eosin Y counterstains the cytoplasm, connective tissue, and other extracellular matrix components in varying shades of pink and red. ejmjih.com The precise shades of pink can be informative; for example, red blood cells stain an intense red, while muscle and collagen fibers take on different hues of pink. nih.gov

Modern histology laboratories have increasingly adopted automated staining platforms, which offer improved consistency, reproducibility, and throughput compared to manual methods. Eosin Y is a standard reagent in these automated systems, which precisely control staining times, reagent concentrations, and washing steps, leading to more standardized and reliable results. nih.gov

To enhance the contrast and differentiation of specific tissue components, Eosin Y is often used in combination with other dyes. For instance, adding phloxine to an Eosin Y solution can produce richer red tones, making certain features more prominent. researchgate.net Another advanced technique involves the combination of Alcian blue with H&E. Alcian blue specifically stains acidic mucins and proteoglycans blue, providing a stark contrast to the pink and purple of the H&E components. This is particularly useful in identifying changes in mucous-secreting cells and cartilage.

A significant advancement in the use of Eosin Y is its application in fluorescence photooxidation for high-resolution microscopy. In this technique, eosin is used as a fluorescent marker. Upon illumination, it generates reactive oxygen species that can polymerize diaminobenzidine (DAB) into an osmiophilic, electron-dense precipitate. This allows for the precise localization of proteins at both the light and electron microscopy levels with high resolution. nih.gov This method offers improved penetration of labeling reagents compared to traditional enzyme or gold-based techniques. nih.gov

Furthermore, the fluorescent properties of Eosin Y open up possibilities for its use in advanced imaging techniques such as Förster Resonance Energy Transfer (FRET). FRET-based sensors can be designed to study molecular interactions in living cells, and Eosin Y's spectral characteristics make it a potential candidate as a FRET acceptor in such systems. nih.gov These advanced applications demonstrate the continued versatility and importance of Eosin Y beyond its traditional role in histology.

Optimization of Eosin Y (Disodium) Counterstaining Protocols

The optimization of Eosin Y (disodium) counterstaining is critical for achieving consistent, high-quality results in histology, particularly in the widely used Hematoxylin and Eosin (H&E) staining method. protocols.iodcfinechemicals.com Key parameters that can be adjusted to refine staining outcomes include the pH of the eosin solution, the choice of solvent, staining duration, and the sequence of dehydration and rinsing steps. iscaconsortium.orgleicabiosystems.com

The pH of the Eosin Y solution is a primary factor influencing staining intensity. northwestern.edu An optimal pH range of 4.6–5.0 is commonly targeted for consistent cytoplasmic hues and sharp contrast with the hematoxylin-stained nuclei. iscaconsortium.org This is typically achieved by acidifying the solution with glacial acetic acid. iscaconsortium.orgleicabiosystems.com A pH above 5.0 can lead to pale cytoplasmic staining, while a lower pH can cause an orange-red shift and muddy background. iscaconsortium.org

The solvent system, whether aqueous or alcoholic, also plays a significant role. leicabiosystems.com Alcoholic solutions, often using 70% to 95% ethanol, are frequently employed. biomeda.comreddit.com An alcohol rinse before applying the eosin stain can improve its uptake and reduce water carryover. iscaconsortium.org The duration of the eosin stain is another adjustable parameter, typically ranging from 30 seconds to 5 minutes, depending on the desired intensity and tissue type. iscaconsortium.orgbiomeda.com

Post-stain rinses and dehydration are crucial for differentiation and preservation of the stain. Water is a differentiator for eosin; extended time in aqueous solutions can pull excess eosin from the tissue, leading to lighter stains. leicabiosystems.com Therefore, a rapid transition to graded alcohols (e.g., 95% and 100% ethanol) immediately after eosin staining is recommended to prevent back-extraction of the dye. iscaconsortium.orgrochester.edu The intensity of the final stain can be controlled by adjusting the time in these dehydrating alcohols. cap.org For automated systems, standardizing bath fill levels, agitation settings, and load sizes helps ensure inter-run reproducibility. iscaconsortium.org

Table 1: Parameters for Optimization of Eosin Y Counterstaining Protocols

Parameter Recommended Range/Method Rationale Common Issues & Troubleshooting
pH of Eosin Solution 4.6 - 5.0 iscaconsortium.org Ensures consistent affinity for basic tissue proteins, providing sharp contrast. iscaconsortium.org Pale Staining: pH may be >5.0. Adjust with acetic acid. iscaconsortium.orgcap.orgOrange-Red/Muddy: pH may be too low. Raise pH towards 4.6. iscaconsortium.org
Solvent Aqueous or Alcoholic (70-95% Ethanol) leicabiosystems.comreddit.com Alcoholic solutions can improve dye uptake. iscaconsortium.org Inconsistent Staining: Ensure consistent solvent concentration between batches.
Pre-Eosin Rinse 95% Ethanol Rinse (30 s) iscaconsortium.org Improves eosin uptake and reduces water carryover into the eosin bath. iscaconsortium.org Weak Staining: Omission of this step can lead to diluted eosin and weaker results. iscaconsortium.org
Eosin Staining Time 30 seconds - 5 minutes iscaconsortium.orgbiomeda.com Varies based on tissue type and desired intensity. Shorter times for lighter stains, longer for darker. leicabiosystems.com Too Pale: Increase staining time. cap.orgToo Dark: Decrease staining time. cap.org
Post-Eosin Differentiation Immediate graded alcohol dehydration (e.g., 95% EtOH, 100% EtOH) iscaconsortium.org Prevents back-extraction of the water-soluble dye and controls final color intensity. iscaconsortium.orgleicabiosystems.com Pale Staining: Excessive time in dehydrating alcohols or water rinses after eosin. iscaconsortium.orgleicabiosystems.com

Eosin Y (Disodium) in Fluorescent Microscopy Research Methodologies

Eosin Y is a fluorescent dye, a property that extends its utility beyond brightfield microscopy into fluorescence-based imaging research. atlas-medical.comcarlroth.com Upon excitation with light, typically around 488-514 nm, it emits a yellow-green fluorescence. jmchemsci.combiologists.com This intrinsic fluorescence can be harnessed to provide contrast and visualize specific cellular components. iscaconsortium.orgcephamls.com In research methodologies, Eosin Y can act as a fluorescent counterstain, often in conjunction with nuclear dyes, to provide contextual information about cellular morphology and tissue architecture. nih.gov

Enhancing Contrast and Visualization of Cellular Structures

In fluorescence microscopy, Eosin Y serves as a valuable counterstain to enhance the contrast and visualization of cytoplasmic and extracellular structures against a non-fluorescent or differently colored nucleus. cephamls.com When used with a blue-fluorescing nuclear stain like Hoechst 33342, Eosin Y provides a distinct fluorescent signal for the cytoplasm, allowing for clear demarcation between nuclear and cytoplasmic compartments. nih.govresearchgate.net

Application in Specific Advanced Imaging Techniques

The fluorescent properties of Eosin Y (disodium) have been leveraged in several advanced imaging techniques to achieve high-resolution visualization of biological structures.

Confocal Laser Scanning Microscopy (CLSM): Eosin Y is used as a fluorescent stain in CLSM to obtain high-resolution, optically sectioned images of tissues. nih.govresearchgate.net CLSM eliminates out-of-focus light, resulting in sharper images compared to conventional widefield fluorescence microscopy. biologists.com By staining fresh tissues with Eosin Y and a nuclear dye like Hoechst 33342, researchers can generate detailed three-dimensional reconstructions of tissue architecture that closely resemble traditional H&E-stained sections but with the enhanced resolution and sensitivity of confocal imaging. nih.govresearchgate.netnih.gov This technique has shown promise for the rapid evaluation of tissue biopsies. nih.gov

Fluorescence Photooxidation: Eosin Y is a particularly effective photosensitizer for a technique called fluorescence photooxidation. nih.govnorthwestern.edunih.gov In this method, a specimen is first labeled with an eosin conjugate (e.g., eosin-streptavidin). nih.gov When illuminated with intense light, the eosin generates reactive oxygen species that catalyze the polymerization of diaminobenzidine (DAB) into an insoluble, osmiophilic polymer precisely at the location of the eosin label. nih.govnorthwestern.edu This DAB polymer is electron-dense and can be visualized with both light and electron microscopy. nih.gov This technique allows for high-resolution immunolocalization of proteins and in situ hybridization of nucleic acids, effectively bridging fluorescence microscopy with electron microscopy for correlative studies on the same sample. nih.govnih.gov

Super-Resolution Microscopy: While not a conventional fluorophore for techniques like Stimulated Emission Depletion (STED) or Stochastic Optical Reconstruction Microscopy (STORM), the fundamental principles of using fluorescent dyes make Eosin Y a compound of interest in the broader field. wikipedia.orgmicroscopyu.com Advanced techniques may involve its use as a photosensitizer in novel contexts. For instance, Eosin Y has been functionalized onto upconverting nanoparticles (UCNPs), which can be excited by near-infrared light for deep-tissue bioimaging, demonstrating its adaptability for specialized, high-resolution imaging applications. nih.gov

Eosin Y Disodium in Advanced Photoredox Catalysis and Organic Synthesis Research

Mechanistic Elucidation of Single-Electron Transfer (SET) Processes Catalyzed by Eosin (B541160) Y (Disodium)

Eosin Y is an organic dye that has gained significant traction as a cost-effective and environmentally benign alternative to traditional transition-metal photoredox catalysts. scispace.comresearchgate.net Upon absorption of visible light, typically from green LEDs, Eosin Y is promoted to an excited triplet state (³EY*), which is both a stronger oxidant and a stronger reductant than its ground state. rsc.orgnih.govmdpi.com This photoexcited state can initiate chemical reactions through single-electron transfer (SET) by participating in one of two primary quenching cycles: oxidative or reductive. mdpi.comrsc.org

In an oxidative quenching cycle, the photoexcited Eosin Y (³EY*) donates an electron to a suitable electron acceptor, which is typically the reaction substrate. nih.govd-nb.info This SET event generates the radical cation of Eosin Y (EY•⁺) and a radical anion of the substrate. rsc.orgrsc.org The cycle is completed when the Eosin Y radical cation is reduced back to its ground state by a sacrificial electron donor, such as triethanolamine (B1662121) (TEOA) or diisopropylethylamine (DIPEA). rsc.orgrsc.org

This pathway is frequently exploited for the generation of reactive radical intermediates from substrates that are easily reduced. d-nb.info A prominent example is the reduction of aryl diazonium salts to form highly reactive aryl radicals. rsc.orgnih.gov These radicals can then engage in a variety of synthetic transformations.

Key steps in the oxidative quenching cycle:

Photoexcitation: Eosin Y + hν → ³EY*

Electron Transfer to Substrate: ³EY* + Acceptor → EY•⁺ + Acceptor•⁻

Catalyst Regeneration: EY•⁺ + Sacrificial Donor → Eosin Y + Sacrificial Donor•⁺

Research has demonstrated the utility of this cycle in numerous organic reactions, including C-H arylation, annulation, and desulfonylation. rsc.org For instance, in the direct C–H arylation of heteroarenes, an aryl diazonium salt acts as the electron acceptor, generating an aryl radical that adds to the heteroarene. rsc.org The resulting radical intermediate is then oxidized by the Eosin Y radical cation, regenerating the catalyst and leading to the final product after deprotonation. rsc.org

Reaction TypeElectron Acceptor (Substrate)Generated IntermediateSacrificial Donor ExampleReference
C-H ArylationAryl Diazonium SaltAryl Radical- rsc.org
Radical AnnulationAryl Diazonium SaltAryl Radical- rsc.org
Desulfonylationβ-ArylketosulfoneRadical Anion of SulfoneDiisopropylethylamine (DIPEA) rsc.org
Reduction of NitrobenzeneNitrobenzeneNitrobenzene Radical AnionTriethanolamine (TEOA) rsc.org

In a reductive quenching pathway, the photoexcited Eosin Y (³EY*) accepts an electron from an electron-rich substrate, which acts as an electron donor. rsc.orgbeilstein-journals.org This process generates the radical anion of Eosin Y (EY•⁻) and a radical cation of the substrate. rsc.orgbeilstein-journals.org The catalytic cycle is closed when the Eosin Y radical anion transfers its excess electron to another component in the reaction, often molecular oxygen or a different substrate, thereby returning to its ground state. rsc.orgrsc.org

This mechanism is particularly effective for the functionalization of substrates that are readily oxidized, such as tertiary amines. rsc.org For example, in the oxidative C-C bond formation at the α-position of tetrahydroisoquinolines, the amine substrate donates an electron to the excited Eosin Y. rsc.org The resulting aminyl radical cation can then be converted to an iminium ion, which is subsequently trapped by a nucleophile to form the final product. rsc.org In this case, the Eosin Y radical anion often transfers its electron to ambient oxygen to produce a superoxide (B77818) radical anion, which facilitates the generation of the iminium ion. rsc.orgbeilstein-journals.org

Key steps in the reductive quenching cycle:

Photoexcitation: Eosin Y + hν → ³EY*

Electron Transfer from Substrate: ³EY* + Donor → EY•⁻ + Donor•⁺

Catalyst Regeneration: EY•⁻ + Acceptor (e.g., O₂) → Eosin Y + Acceptor•⁻

Reaction TypeElectron Donor (Substrate)Generated IntermediateUltimate Electron AcceptorReference
Oxidative C-C/C-P Bond FormationTetrahydroisoquinolineAminyl Radical CationMolecular Oxygen (O₂) rsc.org
Photocyclization of ThioamidesThioamide (thiolic form)Thiol Radical CationMolecular Oxygen (O₂) rsc.org
Synthesis of 3-SulfonylindolesSodium Sulfinate SaltSulfur-centered Radical2-Alkynyl-azidoarene rsc.org

Eosin Y (Disodium)-Mediated Hydrogen Atom Transfer (HAT) Catalysis Research

Beyond SET processes, Eosin Y has been identified as an effective catalyst for reactions proceeding through a Hydrogen Atom Transfer (HAT) mechanism. sci-hub.senih.gov HAT catalysis activates substrates without the constraints of their redox potentials, offering a complementary strategy for C-H bond functionalization. sci-hub.se In these transformations, the neutral form of Eosin Y is often the active catalytic species, in contrast to the anionic forms prevalent in SET-based photoredox processes. sci-hub.seresearchgate.net

In a direct HAT process, the photoexcited Eosin Y (³EY*) directly abstracts a hydrogen atom from a substrate that possesses a labile C-H bond. sci-hub.seresearchgate.netnsf.gov This event generates a substrate-derived carbon-centered radical and a reduced catalyst intermediate (EY-H•). nsf.gov The newly formed carbon radical can then participate in subsequent reactions, such as addition to an electron-deficient alkene. sci-hub.se The catalytic cycle is ultimately closed via a reverse hydrogen atom transfer (RHAT) from the EY-H• intermediate to a radical adduct, which forms the final product and regenerates the ground-state Eosin Y catalyst. nsf.govacs.org

This direct pathway is considered highly efficient and economical as it does not require additional reagents to facilitate the HAT step. sci-hub.seacs.org Research has shown that this strategy is applicable to a broad range of substrates, enabling the functionalization of native C-H bonds in a sustainable manner. sci-hub.senih.gov Furthermore, studies have indicated that the HAT reactivity of Eosin Y can be significantly enhanced by the addition of a Brønsted acid, which protonates the catalyst and increases its efficiency. researchgate.net

Plausible mechanism for direct HAT-mediated C-H alkylation:

Photoexcitation: Eosin Y + hν → ³EY*

Direct HAT: ³EY* + Substrate-H → EY-H• + Substrate•

Radical Addition: Substrate• + Alkene → Adduct•

RHAT and Catalyst Regeneration: Adduct• + EY-H• → Product + Eosin Y

An indirect HAT process involves a multi-step pathway where the excited photocatalyst does not directly abstract a hydrogen atom from the primary substrate. sci-hub.seacs.org Instead, the photoexcited Eosin Y first interacts with a co-catalyst or an additive via either SET or energy transfer. nsf.gov This initial step activates the co-catalyst, which then proceeds to perform the hydrogen atom abstraction from the substrate. sci-hub.sensf.gov

While mechanistically distinct, this pathway is generally considered less economical than direct HAT because it necessitates the presence of additional reagents. sci-hub.seacs.org The primary role of Eosin Y in this scenario is to act as a photosensitizer that initiates the catalytic cycle of the actual HAT agent. sci-hub.se This approach broadens the scope of possible transformations by allowing the use of specialized HAT agents whose catalytic cycles can be powered by the photophysical properties of Eosin Y.

Research on Diverse Organic Transformations Catalyzed by Eosin Y (Disodium)

The dual catalytic capabilities of Eosin Y, operating through both SET and HAT mechanisms, have enabled its application across a wide spectrum of organic transformations. rsc.orgrsc.orgrsc.org Its low cost, minimal toxicity, and ability to harness visible light make it an attractive catalyst for developing greener and more sustainable synthetic methodologies. scispace.commdpi.com Research has demonstrated its effectiveness in the construction of C-C, C-P, C-S, and C-N bonds, as well as in reduction, oxidation, and polymerization reactions. rsc.orgacs.orgrsc.org

The following table summarizes a selection of diverse organic transformations catalyzed by Eosin Y, highlighting the versatility of this photocatalyst in modern organic synthesis.

Transformation CategorySpecific ReactionKey SubstratesProposed MechanismReference
C-C Bond Formationα-Alkylation of AminesTetrahydroisoquinolines, NucleophilesReductive Quenching (SET) rsc.org
C-C Bond FormationAlkylation of C-H BondsAlkanes, Electron-deficient AlkenesDirect HAT sci-hub.senih.gov
ArylationDirect C-H ArylationHeteroarenes, Aryl Diazonium SaltsOxidative Quenching (SET) rsc.org
Cyclization/AnnulationSynthesis of PhenanthrenesBiaryl Diazonium Salts, AlkynesOxidative Quenching (SET) rsc.org
C-S Bond FormationSynthesis of 3-SulfonylindolesSodium Sulfinate Salts, AzidoarenesReductive Quenching (SET) rsc.org
OxidationOxidation of ThioethersThioethersReductive Quenching (SET) with O₂ rsc.org
ReductionReductive Dehalogenationα-Halo Carbonyls, Hantzsch EsterReductive Quenching (SET) mdpi.com
Polymer ChemistryPET-RAFT PolymerizationMonomers, RAFT agentsSET rsc.org
C-N Bond FormationSynthesis of ImidazopyridinesBenzylamines, AminopyridinesDirect HAT acs.org
Trifluoromethylationα-Trifluoromethylation of KetonesSilyl (B83357) Enol Ethers, CF₃ISET mdpi.comacs.org

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient approach to constructing complex organic molecules. Eosin Y has proven to be a versatile photocatalyst for activating C-H bonds under mild, visible-light-mediated conditions. researchgate.netsci-hub.se

One prominent application is the C-H arylation of heteroarenes. rsc.org For instance, the reaction of various heterocycles with aryl diazonium salts in the presence of Eosin Y under green light irradiation affords the corresponding arylated products in good yields. rsc.org This metal-free approach provides a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions. rsc.org Research has shown that aryl diazonium salts bearing electron-withdrawing groups exhibit higher reactivity in these transformations. rsc.orgacs.org The mechanism is proposed to involve the reduction of the aryl diazonium salt by the excited state of Eosin Y to generate an aryl radical, which then engages in the C-H functionalization step. rsc.org

Eosin Y has also been successfully employed in C-H amination reactions. A synergistic approach has been developed where Eosin Y acts as both a redox catalyst and a photosensitizer. This strategy enables the sequential benzylic C-H amination and oxidation of o-benzyl-N-methoxyl-benzamides, leading to the synthesis of 3-hydroxyisoindolinones under mild conditions. nih.govresearchgate.net

Furthermore, Eosin Y can function as a direct hydrogen atom transfer (HAT) catalyst for the functionalization of a broad range of C-H bonds. researchgate.netsci-hub.se This allows for reactions such as the alkylation of C-H bonds with electron-deficient alkenes. sci-hub.se In these processes, the neutral form of Eosin Y is often the active catalytic species. sci-hub.se

Below is a table summarizing selected Eosin Y-catalyzed C-H functionalization reactions:

Carbon-Carbon Bond Formation Methodologies

Eosin Y photocatalysis is a powerful tool for the formation of carbon-carbon (C-C) bonds. These reactions often proceed through the generation of radical intermediates under mild, visible-light-driven conditions.

A notable application is the oxidative coupling of sp³ C-H bonds adjacent to nitrogen atoms in tetrahydroisoquinoline derivatives. acs.org In these reactions, Eosin Y catalyzes the coupling with various pronucleophiles, including nitroalkanes, dialkyl malonates, and malononitrile, without the need for an external oxidant. acs.org

The catalyst has also been utilized for the direct arylation of heteroarenes , as previously mentioned, which constitutes a significant C-C bond-forming reaction. rsc.org This method avoids the use of transition metals and provides a greener alternative for synthesizing biaryl compounds. rsc.org

Furthermore, Eosin Y facilitates the alkylation of C-H bonds with electron-deficient alkenes, expanding the toolkit for C-C bond formation via direct C-H functionalization. sci-hub.se This transformation is characterized by its operational simplicity and broad substrate scope. sci-hub.se

Carbon-Heteroatom Bond Formation Processes (e.g., C-S Coupling)

Beyond C-C bond formation, Eosin Y is also effective in catalyzing the formation of carbon-heteroatom bonds. Recent research has highlighted its utility in constructing C-S bonds, which are prevalent in many pharmaceuticals and functional materials. rsc.org

Visible-light-mediated photoredox catalysis using Eosin Y enables various sulfonylation and thionation reactions . rsc.org These methods often involve the generation of sulfur-centered radicals from appropriate precursors, which then react with suitable coupling partners. The reactions are typically conducted under mild conditions, offering an advantage over traditional methods that may require harsh reagents or high temperatures. rsc.org

Reductive Dehalogenation Research

Eosin Y has found application in reductive dehalogenation reactions, a process of significant environmental and synthetic importance. These transformations involve the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. The excited state of Eosin Y can act as a potent reductant, transferring an electron to a halogenated organic substrate. This single-electron transfer initiates the fragmentation of the carbon-halogen bond, generating a carbon-centered radical that can then be quenched by a hydrogen atom source. This methodology provides a mild and efficient way to achieve dehalogenation under visible light irradiation.

Stereoselective Transformations under Eosin Y (Disodium) Catalysis

The development of stereoselective reactions is a central goal in modern organic synthesis. Eosin Y has been incorporated into catalytic systems to achieve asymmetric transformations. For instance, it has been used in the direct asymmetric α-alkylation of aldehydes. semanticscholar.org In such systems, Eosin Y acts as the photoredox catalyst to generate the key radical intermediates, while a chiral co-catalyst, often a chiral amine, controls the stereochemical outcome of the reaction. This dual catalytic approach allows for the enantioselective formation of C-C bonds under visible light irradiation, providing a metal-free pathway to chiral building blocks. semanticscholar.org

Continuous Flow and Microreactor Applications in Eosin Y (Disodium) Photocatalysis

The integration of photocatalysis with continuous flow and microreactor technologies offers several advantages over traditional batch processes, including enhanced safety, improved efficiency, and facile scalability. nih.gov Eosin Y has been successfully employed as a photocatalyst in such systems. nih.govnih.gov

One example is the C-H arylation of furan with aryldiazonium salts. nih.govnih.gov When this reaction is performed in a packed-bed reactor containing Eosin Y immobilized on a solid support (e.g., Merrifield resin), significantly higher productivity and space-time yields can be achieved compared to batch reactions. nih.govnih.gov The use of a supported catalyst also simplifies product purification and allows for catalyst recycling. nih.gov

Continuous flow setups provide excellent control over reaction parameters such as irradiation time (residence time) and temperature, leading to improved reaction outcomes and selectivity. researchgate.net The small dimensions of microreactors ensure efficient light penetration throughout the reaction mixture, maximizing the efficiency of the photocatalytic process. sci-hub.se The amenability of Eosin Y-catalyzed reactions to large-scale synthesis via continuous-flow technology highlights its potential for industrial applications. sci-hub.se

Below is a table comparing batch and continuous flow processes for an Eosin Y-catalyzed reaction:

Spectroscopic and Electroanalytical Research Utilizing Eosin Y Disodium

Eosin (B541160) Y (Disodium) in Spectrophotometric and Spectrofluorimetric Assay Development

The distinct spectral characteristics of Eosin Y (disodium) make it a valuable reagent in the development of assays based on light absorption and fluorescence emission. It is frequently employed as an ion-pairing agent and a spectroscopic probe for the analysis of numerous pharmaceutical compounds and biomolecules. researchgate.netscispace.com

Eosin Y provides a basis for simple and rapid methods for protein determination in solutions. researchgate.net The fundamental principle involves the binding of the Eosin Y dye to proteins under acidic conditions, resulting in the formation of a stable, intensely colored protein-dye complex. researchgate.netsemanticscholar.org This interaction causes a bathochromic shift (a shift to a longer wavelength) in the dye's maximum absorbance, typically from around 514 nm to a range of 530-545 nm. researchgate.netsemanticscholar.orgnih.gov The resulting increase in absorbance is directly proportional to the concentration of the protein, allowing for quantification. nih.gov

The mechanism of this binding is primarily electrostatic. The carboxylic and phenolic groups of the anionic Eosin Y molecule interact with positively charged basic amino acid residues on the protein, such as arginine, histidine, and lysine. wikipedia.orgnih.gov This electrostatic attraction leads to the formation of a stable, water-soluble complex. nih.gov Studies have investigated the binding affinities and stoichiometry of Eosin Y with various proteins, most notably serum albumins.

The binding constant of Eosin Y with bovine serum albumin (BSA) at pH 1.96 has been determined to be 0.82 nmol per nmol of reactive amino acid. nih.gov Spectroscopic and thermodynamic characterization of the interaction between Eosin Y and both human serum albumin (HSA) and bovine serum albumin (BSA) at pH 7.4 has shown that the affinity constants are in the order of 10^6 M⁻¹. researchgate.net These studies also revealed a binding stoichiometry of one binding site on HSA and two on BSA for the dye. researchgate.net

ProteinBinding Constant (K)Stoichiometry (Dye:Protein)ConditionsReference
Bovine Serum Albumin (BSA)3.601 x 10⁵ L·mol⁻¹Not SpecifiedpH 7.4, 298.15 K nih.gov
Human Serum Albumin (HSA)~10⁶ M⁻¹1:1pH 7.4 researchgate.net
Bovine Serum Albumin (BSA)~10⁶ M⁻¹2:1pH 7.4 researchgate.net

Eosin Y, existing as a dianion in solution, is widely used as an ion-pairing agent for the determination of numerous basic drugs and other cationic analytes. researchgate.netscispace.com The mechanism involves an electrostatic interaction between the anionic dye and the protonated, positively charged analyte to form a stable, colored, and/or fluorescent ion-pair association complex. scispace.com

These ion-pair complexes can be analyzed directly in an aqueous medium or, in some cases, extracted into an organic solvent like chloroform, which can enhance the sensitivity of the method. scispace.com The formation of the complex alters the spectral properties of the Eosin Y dye, allowing for quantification by either spectrophotometry (measuring the change in absorbance) or spectrofluorimetry (measuring the change in fluorescence). researchgate.netnih.gov The pH of the solution is a critical factor, as it influences the ionization state of both the Eosin Y and the target analyte, thereby affecting the efficiency of ion-pair formation. scispace.com This approach has been successfully applied to the quantification of a wide range of pharmaceutical compounds in their dosage forms and biological fluids. researchgate.netrdd.edu.iq

AnalyteAnalytical MethodWavelength (nm)Linear RangeReference
VericiguatSpectrophotometry5501.0-10.0 µg/mL nih.gov
VericiguatSpectrofluorimetryNot Specified100-1000 ng/mL nih.gov
TerazosinSpectrophotometry5450.1-8.0 µg/mL rdd.edu.iq
TerazosinSpectrofluorimetry556 (Emission)0.05-7.0 µg/mL rdd.edu.iq

The native fluorescence of Eosin Y can be diminished or "quenched" upon interaction with other molecules. This phenomenon of fluorescence quenching serves as the basis for highly sensitive analytical methods. scispace.com The quenching can occur through various mechanisms, including the formation of a non-fluorescent ground-state complex (static quenching) or through collisional processes (dynamic quenching). researchgate.net

Mitoxantrone (B413): A spectrofluorimetric method for the determination of the anticancer drug mitoxantrone is based on its ability to quench the fluorescence of Eosin Y. nih.gov The method relies on the formation of an ion-pair association complex between the drug and the dye in a slightly acidic medium, which results in a decrease in the fluorescence emission intensity of Eosin Y at 544.5 nm. nih.gov This quenching effect is proportional to the concentration of mitoxantrone, with a linear response observed in the range of 0.07–2.5 μg/mL. nih.gov

Sodium Dodecyl Sulfate (B86663) (SDS): A novel "turn-on" fluorescent sensing system for sodium dodecyl sulfate (SDS) has been developed using an Eosin Y/polyethyleneimine (PEI) complex. acs.orgnih.gov In this system, the fluorescence of Eosin Y is initially quenched by forming a complex with PEI through both electrostatic and hydrophobic interactions. acs.orgacs.org When SDS is introduced, it preferentially binds to PEI due to strong surface and electrostatic interactions. acs.orgacs.org This displaces Eosin Y from the complex, leading to the dissociation of the Eosin Y/PEI complex and a significant recovery of the dye's fluorescence. acs.orgnih.gov The increase in fluorescence intensity is proportional to the concentration of SDS, allowing for its sensitive detection with a limit as low as 0.02 μg/mL. acs.orgnih.gov

Eosin Y (Disodium) in Electrochemical Studies and Sensing Applications

Beyond its optical properties, the electrochemical activity of Eosin Y has been exploited in the development of electrochemical sensors and for studying redox processes.

The electrochemical behavior of Eosin Y involves distinct redox reactions that can be investigated using techniques such as cyclic voltammetry (CV). researchgate.netiieta.org The molecule exhibits both oxidation and reduction peaks. The oxidation is attributed to the phenolic hydroxyl group, while the reduction is characteristic of the conjugated carbonyl system. iieta.org

The redox processes are pH-dependent. In the absence of other interacting species, the dianion of Eosin Y can undergo a one-electron reduction to form a trianion radical, which is stable at high pH (above 11). researchgate.net At lower pH, it can be protonated and undergo a two-electron reduction. researchgate.net The ground state oxidation and reduction potentials have been measured, and upon photoexcitation, the molecule becomes both a stronger oxidizing and a stronger reducing agent. rsc.org The redox potentials for the excited state have been estimated to be between -1.06 V and 1.10 V for oxidation and between +0.78 V and +0.83 V for reduction. rsc.orgmdpi.com

Eosin Y can be immobilized onto the surface of electrodes, such as glassy carbon electrodes (GCE), to create chemically modified electrodes with enhanced sensing capabilities. rsc.org A common method for modification is electrodeposition, where an Eosin Y film is formed on the electrode surface via cyclic voltammetry. rsc.org

These Eosin Y-modified electrodes often exhibit excellent electrocatalytic activity towards the oxidation and reduction of various analytes, leading to increased peak currents and lower overpotentials compared to bare electrodes. researchgate.netelectrochemsci.org For instance, an Eosin Y-modified GCE showed outstanding catalytic activity towards the oxidation of hydroquinone (B1673460) and catechol. researchgate.net The synergistic effect of combining Eosin Y with other materials, such as graphene oxide (GO), can further improve the electrochemical performance. An Eosin Y/GO/GCE platform was used for the sensitive and simultaneous determination of dopamine (B1211576) and epinephrine. electrochemsci.org These modified electrodes provide simple, sensitive, and reliable platforms for detecting electrochemically active molecules. nih.gov

Electrode ModificationTarget Analyte(s)Detection MethodLimit of Detection (LOD)Reference
Eosin Y film on Glassy Carbon Electrode (Eosin Y/GCE)Hydroquinone (HQ) and Catechol (CC)Differential Pulse Voltammetry (DPV)Not Specified rsc.org
Eosin Y / Graphene Oxide on Glassy Carbon Electrode (EY/GO/GCE)Dopamine (DA)Differential Pulse Voltammetry (DPV)50 nM electrochemsci.org
Eosin Y / Graphene Oxide on Glassy Carbon Electrode (EY/GO/GCE)Epinephrine (EP)Differential Pulse Voltammetry (DPV)30 nM electrochemsci.org
Eosin Y / Polyethyleneimine on ElectrodeSodium Dodecyl Sulfate (SDS)Electrochemical (Anion Exchange)0.9 µg/mL nih.gov

Research on Eosin Y (Disodium) as a pH Indicator in Advanced Analytical Systems

Eosin Y (disodium salt of 2',4',5',7'-tetrabromofluorescein) is a xanthene dye recognized for its pH-dependent spectroscopic properties, which underpins its application as a pH indicator in various analytical systems. researchgate.net The structure and ionization state of the Eosin Y molecule are altered by the pH of the medium, leading to observable changes in its absorption and fluorescence spectra. researchgate.netajgreenchem.com These characteristics are leveraged in advanced analytical techniques where precise pH control and measurement are critical.

In histological staining, for instance, the working pH of Eosin Y solutions is crucial for achieving consistent and high-quality results. iscaconsortium.org For optimal cytoplasmic staining and sharp contrast with hematoxylin (B73222), the recommended pH for alcoholic Eosin Y solutions is between 4.6 and 5.0. iscaconsortium.orgazerscientific.com Deviations from this range can lead to inconsistent staining; a pH below 4.0 may cause the dye to bind non-specifically to proteins, resulting in a "muddy" appearance. azerscientific.com This dependency on pH highlights its role as an indicator of the chemical environment's suitability for specific applications.

Research into the spectroscopic behavior of Eosin Y in different pH environments provides quantitative data on its utility as an indicator. Studies have shown that the intensity of absorbance and the fluorescence emission of Eosin Y solutions change with varying pH levels. ajgreenchem.comresearchgate.net For example, in an ethanol (B145695) solution, the fluorescence intensity of Eosin Y has been observed to increase with rising basicity and decrease with increasing acidity. researchgate.net Such pH-induced shifts in its optical properties allow for the development of analytical systems that use spectrophotometry or fluorometry to measure pH.

The table below summarizes the pH-dependent behavior of Eosin Y, illustrating its function as a pH indicator.

PropertypH RangeObservationAnalytical Implication
Staining 4.6–5.0Optimal, consistent staining with three shades of pink to red. iscaconsortium.orgazerscientific.comQuality control in automated histological staining systems. iscaconsortium.org
< 4.0Non-specific binding, leading to muddy appearance. azerscientific.comIndication of an unsuitable acidic environment for staining.
> 5.0Pale cytoplasmic staining. iscaconsortium.orgIndication of a suboptimal alkaline environment for staining.
Spectroscopy Basic (pH > 7)Increased relative fluorescence intensity. ajgreenchem.comresearchgate.netFluorometric pH sensing in basic media.
Acidic (pH < 7)Decreased relative fluorescence intensity. researchgate.netFluorometric pH sensing in acidic media.

Photooxidase Mimicry Research Using Eosin Y (Disodium) for Colorimetric Detection

Recent research has explored the application of Eosin Y as a photooxidase mimic in colorimetric detection assays. nih.gov This involves Eosin Y acting as a photosensitizer, catalyzing the oxidation of chromogenic substrates in the presence of light and dissolved oxygen, thereby producing a color change that can be measured. nih.gov This photooxidase-like activity offers a novel approach for the detection of various analytes.

A significant study demonstrated that Eosin Y can efficiently catalyze the oxidation of several common chromogenic substrates. nih.gov This photo-oxidative capability is particularly effective with 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), where Eosin Y's catalytic efficiency was found to be significantly higher than other reported mimetic photooxidases like fluorescein (B123965) (130-fold higher) and 9-mesityl-10-methylacridinium (B1239669) ion (7.7-fold higher). nih.gov This high efficiency is a key advantage for developing sensitive colorimetric assays.

The practical application of this photooxidase mimicry has been demonstrated in the detection of sodium azide (B81097) (NaN₃), a highly toxic and explosive compound. nih.gov In this system, Eosin Y, upon exposure to light, catalyzes the oxidation of TMB, leading to the development of a distinct blue color. The presence of sodium azide inhibits this reaction, causing a reduction in color intensity that is proportional to the concentration of the analyte. This photosensitized Eosin Y-TMB chromogenic system enabled the colorimetric detection of sodium azide in a linear range of 5 to 500 μM, with a limit of detection of 3.5 μM. nih.gov The method proved to be selective and was successfully applied to determine the concentration of sodium azide in real lake water samples. nih.gov

The table below details the chromogenic substrates that can be oxidized by Eosin Y in its role as a photooxidase mimic.

Chromogenic SubstrateAbbreviationApplication in Eosin Y System
3,3',5,5'-tetramethylbenzidineTMBHighly efficient oxidation for the colorimetric detection of sodium azide. nih.gov
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium saltABTSOxidized by Eosin Y, demonstrating its broad substrate applicability. nih.gov
3,3'-diaminobenzidineDABOxidized by Eosin Y, indicating its potential use in other colorimetric assays. nih.gov
o-phenylenediamineOPDOxidized by Eosin Y, expanding the range of potential chromogenic reactions. nih.gov

Eosin Y Disodium in Emerging Materials Science and Engineering Research

Integration of Eosin (B541160) Y (Disodium) in Dye-Sensitized Solar Cell (DSSC) Research

Eosin Y, an organic xanthene dye, has been a subject of significant research in the field of dye-sensitized solar cells (DSSCs) due to its cost-effectiveness and strong absorption in the visible light spectrum. nsf.govresearchgate.net Although its efficiency is generally lower than that of more expensive ruthenium-based dyes, its accessibility and low environmental impact make it an attractive candidate for developing affordable photovoltaic devices. mdpi.comresearchgate.net Research has focused on its fundamental role as a photosensitizer and on various strategies to optimize its performance within the DSSC architecture.

Role of Eosin Y (Disodium) as a Photosensitizer in Energy Conversion

In a dye-sensitized solar cell, the photosensitizer is the core component responsible for light harvesting. Eosin Y fulfills this role by absorbing photons from visible sunlight, which excites electrons within the dye molecule to a higher energy state. mdpi.com These excited electrons are then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2) or zinc oxide (ZnO), generating an electric current. mdpi.comresearchgate.net The oxidized Eosin Y molecule is subsequently regenerated by a redox mediator in the electrolyte, completing the circuit. mdpi.com

Optimization of Eosin Y (Disodium) Integration and Performance in DSSCs

Considerable research has been dedicated to enhancing the photovoltaic performance of DSSCs using Eosin Y. Optimization strategies target several aspects of the cell's construction, from the dye concentration to the modification of the semiconductor and electrolyte composition.

One key area of optimization is the concentration of the Eosin Y dye itself. Studies have shown that there is an optimal concentration for achieving the highest efficiency. For instance, in one study, a concentration of 10 mg of Eosin Y yielded the highest efficiency of 0.39%, which decreased significantly at higher concentrations of 20 mg and 30 mg. researchgate.net Another study using a dye-electrolyte approach found the optimal concentration to be 5 mM of Eosin Y. mdpi.com

Modifying the semiconductor photoanode is another effective strategy. The commercial Eosin Y dye does not always adsorb effectively onto TiO2 and can be washed away during fabrication. mdpi.com To counter this, surface treatments of the TiO2 photoanode, such as with air plasma, have been shown to enhance hydrophilicity and improve dye adsorption, leading to a significant increase in efficiency. mdpi.com The structure of the semiconductor layer, such as using both compact and porous ZnO layers, can also improve performance by reducing electron recombination and increasing current density. researchgate.net

The composition of the electrolyte plays a critical role. The adsorption structure of Eosin Y on TiO2 can be manipulated by adding a small amount of water to the organic electrolyte, which can switch the dye's binding mode and enhance energy conversion efficiency. iphy.ac.cn Furthermore, the development of quasi-solid-state electrolytes has shown promise in improving both efficiency and stability, with one study achieving a power conversion efficiency of 2.17% using a polymer-based electrolyte with an ionic liquid. ajol.info

The table below summarizes findings from various studies on optimizing Eosin Y-based DSSCs.

Semiconductor Eosin Y Concentration Electrolyte/Key Modification Efficiency (η) Jsc (mA/cm²) Voc (V) Fill Factor (FF)
TiO210 mg-0.39% researchgate.net---
TiO220 mg-0.007% researchgate.net---
TiO230 mg-0.0015% researchgate.net---
TiO25 mMWater-based dye-electrolyte, air plasma treatment0.17% mdpi.com0.65 mdpi.com0.51 mdpi.com0.52 mdpi.com
ZnONot SpecifiedCompact and porous layers~1.20% researchgate.net4.60 researchgate.net--
TiO2Not SpecifiedQuasi-solid-state polymer electrolyte2.17% ajol.info6.37 ajol.info0.54 ajol.info0.63 ajol.info
ZnONot SpecifiedAl-doped ZnO electrode0.6% researchgate.net---
ZnONot SpecifiedUndoped ZnO electrode1.43% researchgate.net---

Functionalized Eosin Y (Disodium) Materials for Photocatalytic Applications

The photocatalytic properties of Eosin Y have been harnessed for a range of applications beyond solar cells. By functionalizing Eosin Y or integrating it into advanced material frameworks, researchers have developed robust and efficient catalysts for organic synthesis and environmental remediation.

Solid-Supported Eosin Y (Disodium) Catalysts and Heterogeneous Photocatalysis

A significant advancement in the application of Eosin Y as a photocatalyst is its immobilization on solid supports. nih.govunimi.it This creates heterogeneous photocatalysts, which offer major advantages over their homogeneous counterparts, including simplified separation from the reaction mixture, catalyst reusability, and suitability for continuous flow processes. nih.govunimi.itresearchgate.net Anchoring the dye to a support can also enhance its photostability. doi.org

Various materials have been employed as supports for Eosin Y:

Polymer Resins: Eosin Y can be tethered to positively charged ion-exchange resins, such as polystyrene-based Merrifield resin, through ionic interactions. unimi.itmdpi.com This method has been used to create reusable photocatalysts for reactions like the oxidation of thioethers to sulfoxides. mdpi.com

Silica (B1680970): Eosin Y can be anchored to silica-based materials, like glass wool or silica gel, through either covalent or ionic bonding. doi.orgacs.org These silica-supported catalysts have proven effective in the degradation of aqueous contaminants. doi.org For instance, Eosin Y covalently linked to silica has been used for the photocatalytic C-H arylation of furan. nih.gov

Magnetic Nanoparticles: Functionalized magnetic nanoparticles have been used as a support for Eosin Y, allowing for easy catalyst recovery using an external magnet. mdpi.com These catalysts have been successfully applied to promote C-C and C-P coupling reactions under green light irradiation. mdpi.com

Graphene: Eosin Y has also been covalently anchored to reduced graphene oxide, creating an efficient and recyclable photocatalyst for the aerobic oxidation of α-aryl aldehydes. mdpi.com

Support Material Bonding Type Application Key Findings
Polystyrene Resin (Merrifield)Ionic/CovalentOxidation of thioethers, C-H arylation of furanReusable for multiple cycles; suitable for batch and flow reactions. nih.govunimi.itmdpi.com
Silica (Glass Wool, Silica Gel)Covalent or IonicDegradation of aqueous pollutantsIonic bonding allowed for higher dye loading and faster degradation. doi.orgacs.org
Magnetic NanoparticlesCovalentC-C and C-P coupling reactionsCatalyst easily removed with an external magnet. mdpi.com
Reduced Graphene OxideCovalentAerobic oxidation of α-aryl aldehydesEfficient and recyclable photocatalyst. mdpi.com

Eosin Y (Disodium) in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are porous, crystalline materials that have emerged as excellent platforms for heterogeneous catalysis. Incorporating Eosin Y into MOFs enhances its catalytic performance by preventing dye aggregation, improving stability, and leveraging the MOF's structure to control substrate access and reaction selectivity. researchgate.netacs.org

Eosin Y can be integrated into MOFs in several ways. It can be used as a photosensitizer in conjunction with a MOF, where the dye absorbs light and injects electrons into the MOF to drive a reaction, such as hydrogen production. d-nb.inforesearchgate.net In this setup, a dye-sensitized Zr-MOF system exhibited significantly enhanced photocatalytic activity for hydrogen evolution under visible light. d-nb.info

Alternatively, Eosin Y can be incorporated directly into the MOF structure as a linker or through post-synthetic modification. researchgate.netnih.gov This approach creates a highly stable and reusable heterogeneous photocatalyst. For example, a Zr-based MOF (MOF-808) decorated with Eosin Y was developed as a "selectivity regulator" for the aerobic oxidation of benzyl (B1604629) alcohols to aldehydes, achieving over 99% selectivity. nih.gov The MOF framework prevented the overoxidation to benzoic acid, which was the sole product when using Eosin Y alone. nih.gov Similarly, incorporating Eosin Y into a cadmium-based MOF enhanced its chemical durability and created a recyclable catalyst for the activation of inert C-H bonds. researchgate.netacs.org

Eosin Y (Disodium) in Polymerization and Hydrogel Synthesis Research

Eosin Y is widely utilized as a photoinitiator for free-radical polymerization, particularly in the synthesis of hydrogels for biomedical applications. unica.itresearchgate.net Its high water solubility and ability to initiate polymerization under low-intensity visible light make it a cytocompatible choice for processes involving biological materials. unica.itgoogle.com

The photoinitiation process typically involves a two-component system where Eosin Y, upon light absorption, interacts with a co-initiator, most commonly an amine like triethanolamine (B1662121) (TEA). unica.itrsc.org This interaction generates free radicals that subsequently initiate the polymerization of monomers, such as poly(ethylene glycol) diacrylate (PEGDA), to form a crosslinked hydrogel network. researchgate.net

To overcome the inhibitory effect of oxygen on radical polymerization and to accelerate gelation kinetics, co-monomers are often introduced into the formulation. unica.itrsc.org N-vinylpyrrolidone (NVP) is frequently used for this purpose in combination with the Eosin Y/TEA system. google.comrsc.org Research has shown that NVP not only increases the rate of polymerization but also reduces the oxygen inhibition time, potentially through the formation of a ground-state complex with Eosin Y. rsc.org

Eosin Y-based photopolymerization has been applied to various chemistries, including acrylate (B77674), thiol-vinyl, and thiol-ene systems, to create hydrogels with tailored properties. unica.itrsc.orgnih.gov In some advanced applications, Eosin Y itself has been functionalized with polymerizable groups (e.g., allyl moieties) to be covalently incorporated into the polymer network. unica.it This prevents the dye from leaching out over time, ensuring sustainable properties like long-term antibacterial activity derived from the dye's ability to generate reactive oxygen species. unica.it

Photoinitiating Properties of Eosin Y (Disodium) and Derivatives in Free-Radical Polymerization

Eosin Y is a xanthene dye that functions as a highly efficient Type II photoinitiator, particularly under visible light irradiation. researchgate.netresearchgate.net Its mechanism involves excitation to a triplet state upon light absorption, followed by interaction with a co-initiator, typically a tertiary amine like triethanolamine (TEA), to generate free radicals. researchgate.netunica.it These radicals then initiate the polymerization of monomers, such as acrylates. unica.itrsc.org

The Eosin Y/tertiary amine system is notable for its ability to initiate free-radical polymerization (FRP) even in the presence of radical inhibitors and under ambient, low-intensity light conditions. unica.it Research has demonstrated that derivatives of Eosin Y, such as mono-allylated (EY-MA) and di-allylated (EY-DA) versions, can exhibit even greater photoinitiating efficiency than the parent compound. unica.it In studies involving the polymerization of soybean oil-derived acrylate (SOA), these derivatives achieved high final monomer conversions (up to 80%) under LED irradiation at various wavelengths (405, 455, and 505 nm), outperforming common photoinitiators like camphorquinone (B77051) and benzophenone. unica.it The process involves a proton-coupled electron transfer reaction between the Eosin Y derivative and a co-initiator. unica.it

The versatility of Eosin Y as a photoinitiator is also evident in its use with different co-initiators and monomers. For instance, it has been effectively paired with N-methyldiethanolamine (MDEA) and N-acetyl-L-cysteine (NAC) for thiol-acrylate polymerizations. unica.it The selection of the co-initiator and monomer system allows for the tuning of the polymerization kinetics and the properties of the resulting polymer.

Biocompatible Hydrogel Fabrication using Eosin Y (Disodium)

The biocompatibility of the Eosin Y-based photoinitiation system, which operates under cytocompatible visible light (e.g., λₘₐₓ ≈ 510 nm), makes it exceptionally well-suited for fabricating hydrogels for biomedical applications. researchgate.netubc.ca Hydrogels, which are water-swollen polymer networks, are widely used in tissue engineering and 3D bioprinting.

Eosin Y, often in combination with triethanolamine (TEA) and sometimes a comonomer like N-vinyl-2-pyrrolidinone (NVP), is used to crosslink various biocompatible polymers. researchgate.netubc.ca Gelatin methacryloyl (GelMA) is a prominent example of a polymer used to create cell-adhesive hydrogels with this system for applications like stereolithography 3D bioprinting. ubc.ca The concentration of Eosin Y has a direct impact on the physical properties of the resulting hydrogel; increasing its concentration has been shown to increase the compressive Young's modulus while decreasing the pore size and mass swelling ratio. ubc.ca

Research has explored the fabrication of hydrogels from various precursors, including polyethylene (B3416737) glycol (PEG)-diacrylate and PEG-norbornene, using Eosin Y. researchgate.netrsc.orgnih.gov A key advantage is the ability to achieve rapid gelation under visible light without the need for potentially cytotoxic co-initiators in some systems. researchgate.net For example, in thiol-ene polymerization, Eosin Y can act as the sole photoinitiator, generating thiyl radicals from proton-donating thiols to initiate gelation. nih.gov This simplifies the formulation and enhances the biocompatibility of the resulting hydrogels. researchgate.net

The table below summarizes the effect of Eosin Y concentration on the gelation time and mechanical properties of a thiol-ene hydrogel.

Eosin Y Concentration (mM)Gel Point (seconds)Final Elastic Modulus (kPa)
0.1~24~6.4 - 9.1
2.0< 2~6.4 - 9.1
Data derived from in situ photo-rheometry studies of thin hydrogel samples. nih.gov

Research on Eosin Y (Disodium)-Containing Materials with Advanced Optical Properties

The inherent fluorescence of Eosin Y is a key characteristic that enables its use in advanced optical measurement and modulation techniques.

Applications in Fluid Dynamics Research via Laser-Induced Fluorescence (LIF)

Laser-Induced Fluorescence (LIF) is a non-intrusive optical diagnostic technique used for flow visualization and quantitative measurements of physical properties like concentration and temperature in fluids. dantecdynamics.com Eosin Y is a suitable dye for LIF applications in polar solvents like water and ethanol (B145695) due to its high fluorescence quantum yield and relatively low temperature sensitivity. mdpi.com

In LIF, a laser illuminates a fluid doped with a fluorescent dye like Eosin Y. The dye absorbs the laser light and emits fluorescence at a longer wavelength. The intensity of this fluorescence can be correlated to the concentration of the dye or the temperature of the fluid. dantecdynamics.comresearchgate.net This technique is valuable for studying mixing phenomena, heat transfer, and the dispersion of pollutants in model systems. dantecdynamics.com For instance, research on single evaporating droplets of Eosin Y dissolved in ethanol and water has been conducted to understand the effects of dye concentration and temperature changes on the LIF signal, which is crucial for applications like planar droplet sizing in sprays. mdpi.com Studies have shown a linear relationship between the fluorescence signal and dye concentration under specific conditions. mdpi.com

Optical Switching and Spatial Light Modulation Research

While Eosin Y itself is not the active switching material, research into spatial light modulators (SLMs) provides a context for the application of optically active materials. SLMs are devices that can manipulate the properties of light, such as phase or amplitude, on a pixel-by-pixel basis. arxiv.orgresearchgate.net They are critical components in technologies like holography, optical tweezers, and advanced displays. researchgate.netspbstu.ru

Research in this field often focuses on materials like chalcogenide phase-change materials (e.g., GeSbTe or GST) or liquid crystals, which can have their optical properties altered by an external stimulus, such as a laser or an electric field. spbstu.rumdpi.com For example, laser-induced switching can change the phase state of a GST film from amorphous to crystalline, altering its refractive index and enabling the patterning of optical devices. spbstu.ru While Eosin Y is not typically the primary material for the active layer in these devices, its photo-responsive properties are conceptually related to the principles of using light to control material properties for optical modulation.

Eosin Y (Disodium) in Environmental Remediation Research

The photocatalytic properties of Eosin Y are being harnessed for environmental remediation, specifically for the degradation of organic pollutants in water.

Photooxidation of Pollutants Catalyzed by Eosin Y (Disodium)

Eosin Y can act as a metal-free photocatalyst, using visible light as a sustainable energy source to drive the degradation of contaminants. doi.orgscispace.com When irradiated with visible light, Eosin Y is excited to its triplet state. In the presence of oxygen, this excited state can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which are powerful oxidizing agents capable of breaking down organic pollutants. doi.orgresearchgate.net

Research has demonstrated the effectiveness of Eosin Y in catalyzing the photooxidation of various pollutants, including triarylphosphines and contaminants of emerging concern (CECs) like sulfamethoxazole (B1682508) and ofloxacin (B1677185). doi.orgscispace.com A significant advantage is the use of air as the oxidant and visible light as the energy source, representing an environmentally benign approach. scispace.com To improve its practical application and prevent catalyst leaching, Eosin Y has been immobilized on solid supports like silica gel and glass wool. doi.orgacs.org Studies have shown that Eosin Y ionically bonded to glass wool can achieve 100% photodegradation of the pollutant noscapine (B1679977) and around 50% removal of sulfamethoxazole and ofloxacin in mixtures. doi.org The mechanism involves an electron transfer from the pollutant to the excited Eosin Y, initiating a cascade of redox processes that lead to the degradation of the contaminants. doi.org

The table below shows the results of Eosin Y-catalyzed photooxidation of various triarylphosphines.

SubstrateProductYield (%)
TriphenylphosphineTriphenylphosphine oxide98
Tris(4-methoxyphenyl)phosphineTris(4-methoxyphenyl)phosphine oxide99
Tris(4-ethoxyphenyl)phosphineTris(4-ethoxyphenyl)phosphine oxide99
Reaction conditions: Eosin Y (1 mol%), DCM:MeOH = 5:1, air (1 atm), 23 W household lamp, room temperature. scispace.com

Studies on Eosin Y (Disodium) as a Tracer in Hydrogeological Research Methodologies

Eosin Y, a xanthene dye, serves as a significant fluorescent tracer in hydrogeological research, employed to understand complex water systems. mdpi.comnih.gov Its utility spans a variety of applications, including the mapping of subterranean water routes, validation of hydraulic connections, and studies of transit and flow times. fluotechnik.orgresearchgate.net It is frequently used to trace groundwater from supply points like sinkholes to discharge points such as springs and wells. researchgate.net The dye's strong fluorescent properties make it detectable at very low concentrations, providing a reliable method for tracking water movement. gue.commdpi.com

The fundamental principle behind its use lies in its fluorescence, which can be measured to determine its concentration in water samples. mdpi.comgue.com When injected into a groundwater system, the dye travels with the water flow. By sampling at various points and analyzing for the presence and concentration of Eosin Y, hydrologists can deduce flow paths, velocities, and dispersion characteristics of an aquifer. fluotechnik.orggue.com This method provides direct, empirical data on the subsurface hydraulics, which is often more reliable than data derived from indirect methods. gue.com

Research Findings on Detection and Behavior

The detection of Eosin Y in hydrogeological studies is primarily accomplished through fluorescence spectroscopy. mdpi.comresearchgate.net The dye exhibits a distinct absorption spectrum, typically peaking around 517 nm in water, and a broad emission spectrum between 500 nm and 700 nm. mdpi.comnih.gov Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection are also used to separate Eosin Y from interfering substances, such as humic acids, and to enhance detection sensitivity. chromatographyonline.com

The behavior and stability of Eosin Y as a tracer are influenced by various physicochemical conditions of the groundwater environment. Research has shown that its fluorescence intensity is dependent on factors like concentration, temperature, and the chemical composition of the water.

Concentration: The fluorescence emission signal of Eosin Y shows a linear relationship with increasing dye concentration up to a certain limit. mdpi.comnih.gov

Temperature: Temperature changes can affect the fluorescence signal. For instance, in water, the fluorescence intensity of Eosin Y has been observed to increase with temperature up to 353 K, after which it slightly decreases. mdpi.com The emission peak also tends to shift towards longer wavelengths (a "red-shift") as temperature increases. mdpi.comnih.gov

pH: The pH of the water is a critical factor. The octanol-water partition coefficient (Kow), a measure of a tracer's tendency to adsorb to organic matter, is pH-dependent. Studies indicate that Eosin Y acts as an excellent, conservative tracer at pH levels above 7. However, as the pH drops below 7, it becomes increasingly non-conservative, meaning it is more likely to be lost from the water through adsorption. researchgate.net Despite this, Eosin Y has been deemed a suitable tracer for assessing acid mine drainage (AMD) flow in limestone drains due to its resistance to low pH conditions. researchgate.net

Salinity: In highly saline groundwater, the performance of fluorescent dyes can be affected by sorption to minerals and sediments. Studies have been conducted to evaluate the sorption of Eosin Y on various materials like calcite and quartz in different water salinities, which is crucial for its application in coastal or deep aquifers. fluotechnik.org

The table below summarizes key parameters from hydrogeological research involving Eosin Y.

Table 1: Research Findings on Eosin Y as a Hydrogeological Tracer

Parameter Finding Source(s)
Detection Method HPLC with Fluorescence Detection; Spectrofluorimetry researchgate.netchromatographyonline.com
Excitation Wavelength (in water) ~517 nm mdpi.com
Emission Wavelength (in water) 540.5 nm - 549.7 nm (shifts with temperature) nih.gov
Effect of pH Acts as a conservative tracer at pH > 7. Becomes increasingly non-conservative (more adsorptive) at pH < 7. researchgate.net
Effect of Temperature Fluorescence intensity increases from 283 K to 353 K. Emission peak red-shifts with increasing temperature. mdpi.com
Sorption in Saline Water Sorption behavior on minerals like calcite and natural sediments has been studied to assess suitability in saline groundwater. fluotechnik.org

| Key Applications | Mapping underground waterways, verifying hydraulic connections, transit/flow time studies, contaminant path confirmation. | fluotechnik.orgresearchgate.netmdpi.com |

Application in Karst and Contaminated Aquifers

Eosin Y has proven particularly useful in characterizing karst aquifers, which are distinguished by conduit networks and rapid groundwater flow. researchgate.netgue.commdpi.com Its relatively low adsorption on limestone makes it suitable for these environments. mdpi.com In one study, Eosin Y was used alongside other tracers to delineate the catchment area of important springs, confirming hydraulic connections between sinkholes and discharge points and revealing high apparent flow velocities. mdpi.com

Furthermore, Eosin Y has been selected for tracing studies in challenging environments, such as those impacted by acid mine drainage. In a study at the Lorraine site, Eosin Y was chosen for its ability to withstand low pH conditions, its ease of detection, and its high solubility, making it an adequate tracer for assessing water flow through limestone drains designed to treat acidic water. researchgate.net These studies highlight the adaptability of Eosin Y as a tracer for specific hydrogeological problems, from understanding large-scale aquifer systems to investigating the performance of environmental remediation structures. researchgate.netgue.com

Computational and Quantum Chemical Investigations of Eosin Y Disodium

Density Functional Theory (DFT) Studies on Eosin (B541160) Y (Disodium) Electronic Properties

Density Functional Theory (DFT) has been a important tool for analyzing the electronic characteristics of Eosin Y. nih.govelectrochem.org These studies focus on understanding the molecule's behavior in its ground and excited states, which is crucial for its applications in photocatalysis and photovoltaics. nih.govelectrochem.org

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule. schrodinger.com For Eosin Y, the low-energy absorption peak is primarily attributed to a π-π* transition, which has a dominant HOMO to LUMO character. researchgate.net

DFT calculations have been employed to predict the absorption spectra of Eosin Y. nih.gov Time-dependent DFT (TD-DFT) is a common method used for this purpose. physchemres.orgarxiv.org The accuracy of these predictions can be influenced by the choice of the functional and basis set. physchemres.orgarxiv.org For instance, studies have benchmarked various DFT functionals, such as B3LYP, M06, and CAM-B3LYP, to assess their performance in reproducing experimental UV-Vis spectra of organic dyes like Eosin Y. researchgate.net The inclusion of explicit solvent molecules in the computational model, particularly at sites with significant differences in HOMO/LUMO electron density, can improve the accuracy of absorption wavelength predictions by as much as 20 nm. chemrxiv.org

Table 1: Predicted vs. Experimental Absorption Maxima (λmax) for Eosin Y

Computational MethodSolventPredicted λmax (nm)Experimental λmax (nm)Reference
TD-DFTAcetonitrile-~525 researchgate.net
DFTBasic Ethanol (B145695)-524.8 omlc.org

The electronic structure of Eosin Y is significantly influenced by its oxidation state and the surrounding solvent environment. nih.gov Eosin Y can exist in several forms in solution, including neutral, monoanionic, and dianionic species, each with distinct electronic properties. beilstein-journals.org DFT calculations have been used to study these different oxidation states and their interactions with solvent molecules. nih.gov

Modeling solvation is crucial for accurately predicting the electronic properties of Eosin Y. Continuum models, which represent the solvent as a continuous medium with a specific dielectric constant, are often used in DFT calculations. nih.govacs.org These models help to account for the stabilizing or destabilizing effects of the solvent on the different electronic states of the dye. nih.gov The interaction with solvent or metal atoms in an aqueous solution can tune the spectroscopic properties of Eosin Y. nih.gov

Molecular Dynamics and Simulation Studies of Eosin Y (Disodium) Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and interactions of Eosin Y with other molecules and in complex environments over time. mdpi.com

MD simulations have been utilized to investigate the binding of Eosin Y to proteins and other biomolecules. nih.gov For example, simulations have examined the structural dynamics of Eosin Y bound to hen egg-white lysozyme. nih.gov These studies can reveal details about the binding sites and the nature of the interactions, which are often electrostatic, involving the carboxylic and phenolic groups of the dye and amino acid residues like arginine, histidine, and lysine. nih.gov Such simulations are valuable for understanding the mechanisms of protein assays that use Eosin Y. nih.gov Competitive binding assays, analyzed with methods like multivariate curve resolution, have also been used to determine the binding constant of Eosin Y with DNA, which was found to be 1.7·10⁴ M⁻¹. researchgate.net

The behavior of Eosin Y in organized media, such as surfactant micelles, has been a subject of both experimental and computational investigation. mdpi.comresearchgate.net MD simulations can elucidate the localization and orientation of Eosin Y within micelles. aston.ac.uk The fluorescence of Eosin Y is significantly enhanced in certain micellar environments. researchgate.net Simulations can help to understand how the structure and concentration of surfactants influence the spectroscopic properties of the dye. researchgate.net For instance, Eosin Y has been used in the formation of ternary core-shell structures with specific molecular organic frameworks in water. nih.gov

Theoretical Elucidation of Eosin Y (Disodium) Catalytic Mechanisms

Computational studies have been instrumental in elucidating the mechanisms of photocatalytic reactions involving Eosin Y. nsf.gov DFT calculations, in particular, have been used to investigate proposed reaction pathways. nsf.gov

One key process is the Hydrogen Atom Transfer (HAT), where the excited state of Eosin Y directly abstracts a hydrogen atom from a substrate. nsf.govacs.org DFT calculations at the M06/cc-pVTZ level, for example, have been used to identify transition states and compute Gibbs free energies for different steps in the catalytic cycle. nsf.gov These studies help to understand how the photocatalyst is regenerated and how different reaction pathways compete. nsf.gov For instance, in certain reactions, a reverse hydrogen atom transfer (RHAT) process regenerates the ground-state Eosin Y. nsf.gov Theoretical studies have also explored single-electron transfer (SET) mechanisms, where the excited Eosin Y is quenched by an electron acceptor, leading to the formation of radical intermediates that drive the reaction forward. rsc.org

Computational Pathways for Hydrogen Atom Transfer (HAT)

Eosin Y, particularly in its neutral form, has been identified as an effective direct Hydrogen Atom Transfer (HAT) photocatalyst. researchgate.netresearchgate.net Upon absorption of visible light, Eosin Y is promoted to an excited state (Eosin Y*), which can directly abstract a hydrogen atom from a suitable substrate, initiating a radical chain reaction. nsf.govfrontiersin.org This direct HAT process is a key step in various organic transformations, including the functionalization of C-H and Si-H bonds. researchgate.netnsf.gov

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this HAT process. researchgate.net For instance, DFT calculations have shown that the HAT reaction between photoexcited Eosin Y and substrates like silanes is kinetically favorable. researchgate.net These calculations can map out the potential energy surface of the reaction, identifying the transition state and calculating the activation energy barrier.

A proposed general mechanism, supported by computational studies, involves the following steps: nsf.gov

Photoexcitation: Eosin Y absorbs a photon and is promoted to its excited state (Eosin Y*).

HAT: The excited Eosin Y* abstracts a hydrogen atom from a substrate (e.g., THF, hydrosilane), generating a carbon-centered or silyl (B83357) radical and the reduced form of the catalyst (Eosin Y-H•). nsf.gov

Radical Addition: The generated radical species can then participate in subsequent reactions, such as addition to an electron-deficient alkene. nsf.gov

Catalyst Regeneration: The Eosin Y-H• radical can then undergo a reverse hydrogen atom transfer (RHAT) to regenerate the ground-state Eosin Y catalyst, completing the catalytic cycle. nsf.gov

Computational models have also helped to understand the role of different forms of Eosin Y. For example, studies have indicated that the neutral form of Eosin Y is a more effective direct HAT photocatalyst compared to its dianionic form. nsf.gov This is attributed to the electronic and steric properties of the neutral species, which favor the HAT process. frontiersin.org

Investigation of Single-Electron Transfer (SET) Reaction Energetics

In addition to HAT, Eosin Y is a well-known photocatalyst for reactions proceeding through a Single-Electron Transfer (SET) mechanism. rsc.orgrsc.org Upon photoexcitation, the triplet excited state of Eosin Y (³EY*) can act as both a moderate oxidant and a reductant. rsc.org The feasibility of a SET process is governed by the redox potentials of the excited catalyst and the substrate. beilstein-journals.org

Computational methods are crucial for determining the energetics of these SET pathways. The redox potentials of the excited state of Eosin Y can be calculated using thermodynamic cycles that involve the energy of the triplet state and the redox potential of the ground state, which can be determined from cyclovoltammetry experiments and supported by theoretical calculations. beilstein-journals.org

The general mechanism for an oxidative quenching cycle involving Eosin Y is as follows: rsc.orgacs.org

Photoexcitation: Eosin Y is excited to its triplet state (³EY*).

SET: ³EY* donates an electron to a suitable electron acceptor (e.g., an aryl diazonium salt), generating the Eosin Y radical cation (EY•+) and the radical anion of the acceptor. rsc.orgbeilstein-journals.org

Subsequent Reactions: The generated radical anion can then undergo further reactions to form the final product.

Catalyst Regeneration: The Eosin Y radical cation (EY•+) is then reduced back to its ground state by a sacrificial electron donor (e.g., triethanolamine), completing the catalytic cycle. rsc.org

Similarly, in a reductive quenching cycle, the photoexcited Eosin Y accepts an electron from a donor, forming the Eosin Y radical anion (EY•-), which then reduces a substrate to initiate the desired chemical transformation. rsc.org

Computational studies have been employed to investigate the feasibility of these SET processes with various substrates. For example, calculations can predict whether an oxidative or reductive quenching pathway is more favorable based on the calculated redox potentials of the involved species. acs.org These theoretical investigations provide valuable insights into the reaction mechanism and help in the rational design of new photocatalytic systems based on Eosin Y.

Vibrational Spectroscopy Calculations and Analysis (e.g., SERS)

Vibrational spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a powerful technique for the identification and characterization of dyes like Eosin Y, even at very low concentrations. sigmaaldrich.comnih.gov Computational methods, specifically Time-Dependent Density Functional Theory (TDDFT), play a critical role in the interpretation of experimental SERS spectra. sigmaaldrich.comnih.govacs.org

Theoretical calculations can predict the vibrational frequencies and Raman intensities of the Eosin Y molecule. acs.org By comparing the calculated Raman spectrum with the experimental SERS spectrum, a detailed assignment of the vibrational modes can be achieved. acs.orgfrontiersin.org This allows for a deeper understanding of the molecular structure and its interaction with the plasmonic substrate used in SERS.

For the dianionic form of Eosin Y, TDDFT calculations have shown excellent agreement with experimental SERS spectra in terms of relative Raman intensities. acs.org However, discrepancies in the calculated vibrational energies, often a shift to lower wavenumbers compared to experimental values, can occur. acs.org These discrepancies can be attributed to factors such as the choice of density functional and the absence of diffuse functions on the bromine atoms in the calculations. acs.org

SERS spectra of Eosin Y are characterized by a series of distinct peaks. Some of the prominent bands observed in the SERS spectra of Eosin Y and their tentative assignments based on computational studies are listed in the table below. frontiersin.orgnih.gov

Experimental SERS Peak (cm⁻¹) Tentative Vibrational Mode Assignment
281C-Br stretching/bending
476Xanthene ring deformation
643C-Br stretching
712In-plane ring deformation
1179C-O-C symmetric stretching
1335C-H in-plane bending
1459C=C stretching of the xanthene ring
1511C=C stretching of the xanthene ring
1572C=C stretching of the xanthene ring
1620C=C stretching of the xanthene ring

This table presents a selection of prominent SERS peaks and their general assignments. The exact positions and assignments can vary slightly depending on the experimental conditions and the specific form of Eosin Y.

These computational analyses of vibrational spectra are not only crucial for fundamental studies but also have practical applications, such as in the identification of historical dyes in works of art. sigmaaldrich.comfrontiersin.orgnih.gov

Emerging Research Frontiers and Future Perspectives for Eosin Y Disodium

Development of Novel Eosin (B541160) Y (Disodium) Derivatives for Specialized Research Applications

The core structure of Eosin Y is being systematically modified to create novel derivatives with tailored properties for specific research applications. These modifications aim to enhance photochemical efficiency, alter solubility, or introduce new functionalities, thereby expanding the catalytic scope of the parent dye.

Recent research has focused on creating derivatives that act as highly efficient photosensitizers for various polymerization reactions under visible light. For instance, mono-allylated (EY-MA) and di-allylated (EY-DA) derivatives of Eosin Y have been synthesized. unica.it These derivatives, when used as part of a photoinitiating system, have demonstrated remarkable efficiency in initiating both free-radical and thiol-acrylate polymerizations of bio-based monomers. unica.it The resulting polymers have potential applications in fields like 3D printing and the creation of materials for biomedical use. unica.it Laser flash photolysis and electron paramagnetic resonance spin-trapping experiments have confirmed that these derivatives can react via a proton-coupled electron transfer mechanism with co-initiators. unica.it

Another area of development involves altering the protonation state of the dye to create "neutral Eosin Y." This derivative has proven to be a highly effective hydrogen-atom-transfer (HAT) photocatalyst. nih.gov In a notable application, neutral Eosin Y catalyzes the chlorination of hydrosilanes using dichloromethane (B109758) as the chlorine source under visible light. nih.gov This method allows for the highly selective and quantitative conversion of various hydrosilanes into valuable chlorosilanes, which are crucial reagents in organic synthesis and materials science. nih.gov The ability to perform stepwise chlorination of di- and trihydrosilanes highlights the precision offered by this novel derivative. nih.gov

These examples underscore a clear trend: the future of Eosin Y involves a move away from the off-the-shelf use of the standard disodium (B8443419) salt towards a more nuanced, application-driven design of bespoke derivatives.

Derivative NameModificationSpecialized ApplicationMechanistic Insight
Mono-allylated Eosin Y (EY-MA) Mono-allylation of the core structureVisible light-sensitive photosensitizer for free-radical and thiol-acrylate polymerization. unica.itReacts via proton-coupled electron transfer with co-initiators. unica.it
Di-allylated Eosin Y (EY-DA) Di-allylation of the core structureVisible light-sensitive photosensitizer for free-radical and thiol-acrylate polymerization. unica.itReacts via proton-coupled electron transfer with co-initiators. unica.it
Neutral Eosin Y Protonated form of Eosin YHydrogen-atom-transfer (HAT) photocatalyst for the chlorination of hydrosilanes. nih.govPromotes Si-H activation to generate silyl (B83357) radicals. nih.gov

Hybrid Systems Incorporating Eosin Y (Disodium) for Multifunctional Research Platforms

The integration of Eosin Y into larger, multicomponent systems is creating hybrid materials with synergistic properties and multifunctional capabilities. These platforms combine the photosensitizing ability of Eosin Y with the unique physical or chemical properties of other materials, such as nanomaterials and polymers.

One prominent example is the development of Eosin Y/graphene-based hybrid systems . Graphene oxide (GO) has been incorporated into photocatalytic systems containing Eosin Y for light-driven hydrogen production. acs.org In these systems, Eosin Y acts as the sensitizer, absorbing visible light, while a sacrificial electron donor like triethanolamine (B1662121) (TEOA) is also present. acs.org The incorporation of GO was found to increase the hydrogen production rate by nine-fold compared to the system without it. acs.org Spectroscopic analysis revealed that GO acts as an electron acceptor and mediator, which diminishes the recombination of photoexcited charges and thereby enhances photocatalytic activity. acs.org This work demonstrates a successful strategy for improving the efficiency of solar fuel generation. acs.org

In the realm of materials science and renewable energy, ZnO/Eosin Y hybrid thin films are being developed for use in flexible dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net These films are created through an electrochemical deposition process where Eosin Y acts as a template. mdpi.com The dye is later removed, leaving behind a mesoporous ZnO structure with a high specific surface area, which is ideal for use as a photoanode in DSSCs. mdpi.comresearchgate.net This method allows for the low-temperature fabrication of flexible photoanodes, a key advantage for producing lightweight and adaptable solar cells for mobile applications. researchgate.net

In the biomedical field, Eosin Y is used as a photoinitiator in the creation of GelMA-nanomaterial hybrid hydrogels . Gelatin methacryloyl (GelMA) is a photocurable polymer extensively used for creating scaffolds in tissue engineering. nih.gov By incorporating various nanomaterials, the mechanical and biological properties of the GelMA hydrogels can be tailored. nih.gov Eosin Y, in combination with a co-initiator, enables the crosslinking of the hydrogel structure upon exposure to visible light, a process that is highly biocompatible. mdpi.comnih.gov These multifunctional platforms can be engineered for a wide range of applications, including bone, cartilage, and vascular tissue engineering, as well as for controlled drug delivery. nih.gov

Hybrid SystemComponentsFunctionalityResearch Domain
Eosin Y/Graphene Oxide Eosin Y, Graphene Oxide (GO), Triethanolamine (TEOA), CoSO₄ catalystEnhanced photocatalytic hydrogen production. acs.orgRenewable Energy / Materials Science
ZnO/Eosin Y Films Zinc Oxide (ZnO), Eosin Y (as a removable template)Fabrication of flexible photoanodes for dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.netRenewable Energy / Materials Science
GelMA-Nanomaterial Hydrogels Gelatin Methacryloyl (GelMA), Nanomaterials, Eosin Y (as photoinitiator)Tunable scaffolds for tissue engineering and drug delivery. nih.govBiomedical Engineering / Materials Science

Green Chemistry Principles in Eosin Y (Disodium) Synthesis and Application Research

The widespread adoption of Eosin Y in modern organic synthesis is closely linked to its alignment with the principles of green chemistry. msuniv.ac.in As a low-cost, low-toxicity organic dye, it presents a sustainable alternative to the expensive and often toxic heavy metal catalysts (e.g., ruthenium and iridium complexes) traditionally used in photoredox catalysis. mdpi.comrsc.orgnih.gov

The use of Eosin Y adheres to several key green chemistry principles:

Prevention of Waste: Eosin Y is used in catalytic amounts, minimizing waste. rsc.orgmdpi.com Many reactions it catalyzes are one-pot procedures, which reduces the number of reaction steps and the generation of intermediate waste. researchgate.net

Atom Economy: Photoredox reactions catalyzed by Eosin Y often proceed with high efficiency, maximizing the incorporation of starting materials into the final product. rsc.org

Use of Safer Chemicals: Eosin Y is an environmentally benign dye, avoiding the use of hazardous heavy metals. nih.govnih.gov

Designing for Energy Efficiency: Eosin Y-catalyzed reactions are driven by visible light, an abundant and renewable energy source, and are typically conducted at ambient temperature and pressure, significantly reducing the energy requirements of the synthesis. imist.maacs.org

Use of Renewable Feedstocks & Safer Solvents: Research increasingly focuses on using Eosin Y in greener solvents like water or ethanol (B145695), moving away from conventional, more hazardous organic solvents. acs.org Furthermore, Eosin Y itself can be synthesized from renewable feedstocks. mdpi.com

Catalysis: As a photocatalyst, Eosin Y is inherently more sustainable than using stoichiometric reagents. rsc.org Its immobilization on solid supports further enhances its green credentials by allowing for easy recovery and reuse. nih.gov

A prime example of Eosin Y's role in green synthesis is its use in the one-pot synthesis of 1,3,4-thiadiazoles. researchgate.net This reaction proceeds at room temperature under aerobic conditions, using visible light as the energy source and air as a sustainable, non-toxic oxidant, fulfilling several core principles of green chemistry. researchgate.net Similarly, the synthesis of oxindoles via Eosin Y-catalyzed radical cyclization provides an environmentally friendly protocol for creating these important pharmaceutical building blocks. sioc-journal.cn The continuous drive to replace traditional synthetic methods with more sustainable photocatalytic alternatives ensures that Eosin Y will remain a central tool in green chemistry research.

Interdisciplinary Research Integrating Eosin Y (Disodium) into New Scientific Domains

The versatile functionality of Eosin Y is breaking down traditional disciplinary barriers, fostering integration and innovation at the intersection of chemistry, materials science, energy research, and biomedicine. scienceopen.comnih.gov While its roots are in organic synthesis, its applications now extend into domains that require a multidisciplinary approach to solve complex scientific problems. nstu.edu.bd

The development of Eosin Y/graphene hybrid systems for hydrogen production is a clear example of interdisciplinary research. acs.org This work combines principles of physical chemistry (photophysics, electron transfer), materials science (graphene synthesis and characterization), and chemical engineering (catalyst system design) to address a global challenge in renewable energy. acs.org Likewise, the fabrication of ZnO/Eosin Y films for flexible solar cells merges inorganic materials chemistry, electrochemistry, and photovoltaic engineering. mdpi.comresearchgate.net

In the life sciences, the use of Eosin Y as a photoinitiator for creating biocompatible hydrogels for tissue engineering represents a convergence of polymer chemistry, cell biology, and medicine. mdpi.comnih.gov Researchers in this field engineer materials at the molecular level to elicit specific biological responses, aiming to repair or replace damaged tissues. nih.gov This requires a deep understanding of both the photochemical properties of Eosin Y and the complex biological environment in which the resulting materials will function.

The expansion of Eosin Y's applications into these new domains highlights a shift from single-discipline investigations to integrated, problem-oriented research. scienceopen.com The success of these endeavors relies on collaboration between experts from various fields, from chemists synthesizing new Eosin Y derivatives to engineers designing new devices and biologists testing their applications in living systems. scienceopen.comnih.gov This trend is expected to continue, with Eosin Y likely to find applications in other emerging fields such as sensor technology, photodynamic therapy, and advanced manufacturing.

Q & A

Q. What are the key physicochemical properties of Eosin Y disodium salt that make it suitable for biological staining?

Eosin Y disodium salt is a water-soluble, yellow-red fluorescent dye with a molecular formula of C20_{20}H6_6Br4_4Na2_2O5_5. Its solubility in aqueous solutions (1.02 g/mL at 20°C) and strong absorption in the visible spectrum (λmax ~515–520 nm) enable its use in contrast staining with hematoxylin. The dye binds electrostatically to cationic cellular components (e.g., cytoplasmic proteins), providing differential staining in histology. Proper storage in sealed containers below 30°C with low humidity is critical to prevent degradation .

Q. How should researchers prepare and standardize Eosin Y solutions for Wright staining protocols?

Dissolve Eosin Y disodium salt in deionized water or ethanol (for alcohol-soluble variants) at concentrations typically ranging from 0.1% to 1% w/v. Adjust pH to 4.5–5.5 using acetic acid to enhance binding affinity. Validate staining intensity using control tissue sections and compare results against established protocols (e.g., modified Nocht staining). Include negative controls (omitting Eosin Y) to assess non-specific binding .

Q. What safety precautions are essential when handling Eosin Y disodium salt in laboratory settings?

Avoid inhalation of dust and direct skin/eye contact by using gloves, lab coats, and safety goggles. Work in a well-ventilated fume hood. In case of exposure, rinse skin with soap/water and eyes with water for 15 minutes. Store away from oxidizers and heat sources. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How can Eosin Y disodium salt be utilized as a photoredox catalyst in organic synthesis, and how does its efficiency compare to Ru(bpy)32+_3^{2+}32+​?

Eosin Y acts as a metal-free photocatalyst under visible light, enabling single-electron transfer (SET) reactions. Its excited-state redox potential (−1.18 V vs. SCE) facilitates reduction of substrates like aryl halides. Compared to Ru(bpy)32+_3^{2+}, Eosin Y is cost-effective and avoids metal contamination but has a shorter excited-state lifetime (~1.8 ns vs. 1100 ns), requiring optimized light sources (e.g., green LEDs) and higher catalyst loadings. Validate performance via reaction yields and kinetic studies under inert conditions .

Q. What experimental strategies can minimize photobleaching of Eosin Y in fluorescence microscopy while maintaining signal integrity?

Optimize dye concentration (0.01–0.1 mM) to balance signal-to-noise ratio. Use antifade mounting media (e.g., ProLong Diamond) and reduce light exposure time with fast shutter systems. Characterize photostability by measuring fluorescence decay rates under varying illumination intensities. Compare results with alternative dyes (e.g., Rhodamine B) to assess trade-offs .

Q. How should researchers resolve contradictions in reported staining efficacy of Eosin Y across different tissue types?

Conduct systematic studies varying pH (4.0–6.0), ionic strength, and fixation methods (e.g., formalin vs. ethanol). Use quantitative image analysis (e.g., pixel intensity measurements) to compare staining uniformity. Cross-reference findings with primary literature, noting differences in tissue preparation and dye batch purity. Validate protocols using inter-laboratory reproducibility tests .

Q. What methodologies are recommended for analyzing Eosin Y’s interaction with synthetic polymers in environmental microplastic studies?

Employ fluorescence quenching assays to study binding affinity. Use UV-Vis spectroscopy to monitor spectral shifts upon polymer interaction. Perform isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Compare results with molecular dynamics simulations to predict binding sites .

Data Analysis and Literature Review

Q. How can researchers critically evaluate conflicting data on Eosin Y’s cytotoxicity in cell culture studies?

Assess experimental variables: dye concentration (≤0.1% is typically non-toxic), exposure duration, and cell type specificity. Review methodologies for serum-free vs. serum-containing media, as serum proteins may bind Eosin Y and reduce bioavailability. Perform MTT assays with positive/negative controls to replicate conditions .

Q. What frameworks support effective synthesis of historical and contemporary literature on Eosin Y applications?

Q. How should researchers design a study to compare Eosin Y’s performance with newer synthetic dyes in histopathology?

Define independent variables (dye concentration, pH) and dependent variables (staining intensity, contrast). Use blinded pathologist evaluations to score tissue sections. Apply statistical tests (ANOVA, Tukey’s HSD) to identify significant differences. Include cost-benefit analysis in the discussion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.